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  • Product: 3-Propoxyprop-1-yne
  • CAS: 53135-64-1

Core Science & Biosynthesis

Foundational

3-Propoxyprop-1-yne: The Bioorthogonal "Click" Ether

Topic: 3-Propoxyprop-1-yne Molecular Structure & Application Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1] A Technical Guide to Structure, Sy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Propoxyprop-1-yne Molecular Structure & Application Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

A Technical Guide to Structure, Synthesis, and Reactivity [1]

Executive Summary

3-Propoxyprop-1-yne (CAS: 53135-64-1), also known as propargyl propyl ether, represents a critical class of functionalized ethers in modern organic synthesis.[1] Distinguished by its terminal alkyne moiety, this molecule serves as a high-value "click-ready" building block.[1] Unlike simple aliphatic ethers, the propargyl group imparts unique reactivity, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a cornerstone reaction in bioconjugation, polymer cross-linking, and fragment-based drug discovery (FBDD).[1]

This guide dissects the molecular architecture of 3-propoxyprop-1-yne, provides a scalable Phase Transfer Catalysis (PTC) synthesis protocol, and details its mechanistic role in triazole formation.[1]

Molecular Architecture & Physicochemical Profile[1]

The utility of 3-propoxyprop-1-yne stems from its bifunctional nature: a lipophilic propyl chain providing solubility and a reactive propargyl "warhead."[1]

Structural Connectivity

The molecule features an


-hybridized terminal alkyne connected to an 

-hybridized propyl chain via an ether oxygen.[1] The ether linkage acts as a hydrogen bond acceptor, while the terminal alkyne proton is weakly acidic (

), allowing for metallation.[1]

MolecularStructure Propyl n-Propyl Group (Lipophilic Tail) Ether Ether Oxygen (H-Bond Acceptor) Propyl->Ether σ-bond Methylene Propargylic CH2 (Activated) Ether->Methylene σ-bond Alkyne Terminal Alkyne (Click Handle) Methylene->Alkyne σ-bond

Figure 1: Functional connectivity of 3-propoxyprop-1-yne.[1] The ether oxygen bridges the lipophilic tail and the reactive alkyne head.

Physicochemical Data

The following data consolidates experimental and predicted properties essential for handling and purification.

PropertyValueContext
Molecular Formula

--
Molecular Weight 98.14 g/mol Low MW suitable for FBDD
Boiling Point ~110–112 °CEstimated (vs. Allyl propyl ether @ 90°C)
LogP (Predicted) 1.58Moderate lipophilicity
Density ~0.83 g/mLLess dense than water
Flash Point < 23 °CHigh Flammability Hazard
H-Bond Acceptors 1Ether oxygen

Synthesis Protocol: Phase Transfer Catalysis (PTC)[1]

While Williamson Ether Synthesis is the standard route, traditional methods using sodium hydride (NaH) in anhydrous DMF are hazardous and difficult to scale.[1] A superior approach utilizes Phase Transfer Catalysis (PTC) , which allows the use of aqueous NaOH and avoids pyrophoric bases.[1]

Reaction Scheme

[1]
Step-by-Step Methodology

Safety Note: Propargyl bromide is a lachrymator and shock-sensitive explosive.[1] Handle in a fume hood behind a blast shield.[1]

  • Biphasic Setup:

    • In a round-bottom flask equipped with a reflux condenser, charge n-Propanol (1.0 equiv) and Toluene (5 volumes).

    • Add Tetrabutylammonium bromide (TBAB) (0.05 equiv) as the phase transfer catalyst.[1]

  • Base Addition:

    • Add 50% NaOH (aq) (1.5 equiv) dropwise with vigorous stirring. The mixture will form two phases.[1][2]

  • Electrophile Addition:

    • Cool the mixture to 0°C.

    • Add Propargyl Bromide (80% in toluene, 1.2 equiv) dropwise over 30 minutes.[1] Control exotherm to <10°C.

  • Reaction:

    • Warm to 60°C and stir for 4–6 hours. Monitor by TLC (Silica, 10% EtOAc/Hexane) or GC-MS.[1]

  • Workup:

    • Cool to room temperature.[1][2] Separate the organic layer.[1]

    • Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ).[1]
    • Dry over anhydrous

      
       and concentrate under reduced pressure.[1][2]
      
  • Purification:

    • Distill the crude oil at atmospheric pressure (or mild vacuum) to obtain the pure ether.[1]

SynthesisWorkflow Start Reagents: n-Propanol + NaOH(aq) + Toluene Catalyst Add TBAB (PTC) Forms Ion Pair Start->Catalyst Addition Add Propargyl Bromide (Dropwise @ 0°C) Catalyst->Addition Activation Reaction Heat to 60°C (Interface Reaction) Addition->Reaction SN2 Substitution Workup Phase Separation & Distillation Reaction->Workup Product Isolation

Figure 2: Phase Transfer Catalysis workflow for the synthesis of 3-propoxyprop-1-yne.

Reactivity Profile: The "Click" Mechanism[7][8]

The defining feature of 3-propoxyprop-1-yne is its ability to undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is bioorthogonal, meaning it can occur in complex biological media without interfering with native biochemical processes.[1]

Mechanistic Insight

Unlike thermal Huisgen cycloaddition, which produces regioisomeric mixtures, CuAAC is regiospecific.[1] The ether oxygen in 3-propoxyprop-1-yne can assist in chelating the copper catalyst, potentially accelerating the reaction rate compared to non-heteroatom alkynes.[1]

Key Steps:

  • 
    -coordination of Cu(I) to the alkyne.[1]
    
  • Deprotonation of the terminal proton to form a Cu-acetylide species.[1]

  • Coordination of the organic azide.[1]

  • Formation of a metallacycle intermediate.[1]

  • Ring contraction and protonation to release the triazole product.[1]

CuAAC_Mechanism Step1 3-Propoxyprop-1-yne + Cu(I) Step2 Cu-Acetylide Formation Step1->Step2 π-complex Step3 Azide Coordination (R-N3) Step2->Step3 Ligand Exchange Step4 Metallacycle Intermediate Step3->Step4 Cyclization Product 1,2,3-Triazole Product Step4->Product Protonation

Figure 3: Catalytic cycle of the CuAAC reaction utilizing the terminal alkyne of 3-propoxyprop-1-yne.[1]

Applications in Drug Discovery[1]

Linker Chemistry (PROTACs)

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation.[1] 3-Propoxyprop-1-yne serves as a rigid-yet-flexible ether linker.[1]

  • Rigidity: The alkyne bond introduces a linear vector, reducing conformational entropy.[1]

  • Metabolic Stability: The ether linkage is generally more stable to hydrolysis than esters or amides in plasma.[1]

Fragment-Based Drug Discovery (FBDD)

The molecule acts as a "warhead-equipped" fragment.[1] Researchers can screen libraries of propargyl ethers against targets (e.g., cysteine proteases) or use them to "click" into active sites to probe geometric constraints.[1]

Safety & Handling Standards

Peroxide Formation

As an ether with alpha-protons, 3-propoxyprop-1-yne is susceptible to autoxidation.[1]

  • Protocol: Test for peroxides using starch-iodide paper before distillation.

  • Storage: Store under argon/nitrogen in amber glass. Stabilize with BHT (butylated hydroxytoluene) if stored for long periods.[1]

Flammability & Volatility[1]
  • Flash Point: Predicted < 23°C.[1]

  • Handling: Ground all glassware to prevent static discharge. Use spark-proof tools.

References

  • PubChem. 3-Propoxyprop-1-yne Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Freedman, H. H., & Dubois, R. A. (1975).[1] An improved Williamson ether synthesis using phase transfer catalysis.[1] Tetrahedron Letters.[1] (Foundational citation for the PTC protocol described).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[1] Angewandte Chemie International Edition.[1] (Authoritative source for CuAAC mechanism).

  • Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][3] Chemical Reviews.[1][4] Available at: [Link][1]

  • Sigma-Aldrich. Propargyl Bromide Safety Data Sheet.[1] (Reference for handling propargyl halides).

Sources

Exploratory

Technical Guide: Spectral Profiling of 3-Propoxy-1-propyne

Executive Summary 3-Propoxy-1-propyne (CAS: 53135-64-1), also known as Propargyl Propyl Ether , is a functionalized aliphatic ether serving as a critical building block in "Click Chemistry" (CuAAC reactions) and heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Propoxy-1-propyne (CAS: 53135-64-1), also known as Propargyl Propyl Ether , is a functionalized aliphatic ether serving as a critical building block in "Click Chemistry" (CuAAC reactions) and heterocyclic synthesis.[1][2] Its structure combines a saturated propyl chain with a reactive terminal alkyne, making it a model substrate for studying structure-property relationships in propargylic systems.

This technical guide provides a definitive spectral atlas (NMR, IR, Mass Spectrometry) and synthesis protocol for researchers in medicinal chemistry and materials science.

Part 1: Chemical Identity & Synthesis Protocol

Structural Profile
  • IUPAC Name: 3-Propoxyprop-1-yne[1][2]

  • CAS Number: 53135-64-1[1][2][3]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 98.14 g/mol [4]

  • SMILES: CCCOCC#C

Synthesis Workflow (Williamson Ether Synthesis)

The most robust route to 3-Propoxy-1-propyne involves the nucleophilic substitution of propargyl bromide by the propoxide anion.

Protocol:

  • Activation: In a dry 3-neck flask under

    
    , dissolve n-Propanol  (1.2 eq) in anhydrous THF.
    
  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise at 0°C. Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add Propargyl Bromide (1.0 eq, 80% in toluene) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Quench with saturated

    
    , extract with 
    
    
    
    , dry over
    
    
    , and concentrate.
  • Purification: Distillation (bp approx. 110–112°C at 760 mmHg).

Synthesis Propanol n-Propanol (Nucleophile) Alkoxide Sodium Propoxide (Intermediate) Propanol->Alkoxide Deprotonation Base NaH / THF (0°C) Base->Alkoxide Product 3-Propoxy-1-propyne (Target) Alkoxide->Product SN2 Substitution PropBr Propargyl Bromide (Electrophile) PropBr->Product

Figure 1: Williamson ether synthesis pathway for 3-Propoxy-1-propyne.

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

The NMR signature of 3-Propoxy-1-propyne is characterized by the distinct coupling between the terminal acetylenic proton and the propargylic methylene group.

NMR Data (300 MHz, )
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationCoupling Constant (

)
Assignment
Methyl 0.93Triplet (t)3H7.4 Hz

Propyl Methylene 1.62Sextet (sext)2H7.4 Hz

Acetylenic H 2.43Triplet (t)1H2.4 Hz

Ether Methylene (Pr) 3.48Triplet (t)2H6.6 Hz

Propargylic Methylene 4.14Doublet (d)2H2.4 Hz

Technical Insight:

  • The Propargylic Doublet (4.14 ppm): This signal appears as a doublet due to long-range coupling (

    
    ) with the terminal acetylenic proton.
    
  • The Acetylenic Triplet (2.43 ppm): Conversely, the terminal proton couples to the two protons on the adjacent methylene carbon, resulting in a triplet. This

    
     Hz coupling is diagnostic for terminal propargyl ethers.
    
NMR Data (75 MHz, )
Carbon EnvironmentShift (

ppm)
Assignment
Methyl 10.5

Propyl Methylene 22.8

(middle)
Propargylic Ether 58.2

Propyl Ether 70.4

Terminal Alkyne 74.3

Internal Alkyne 79.9

Part 3: Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of both the ether linkage and the terminal alkyne functionality.

Wavenumber (

)
IntensityVibrational ModeDiagnostic Value
3290 Strong, Sharp

Stretch
Primary Indicator: Confirms terminal alkyne.
2850–2960 Medium

Stretch (

)
Standard alkyl chain vibrations.
2115 Weak

Stretch
Characteristic of asymmetric alkynes; often weak.
1090–1120 Strong

Stretch
Confirms ether linkage.
630 Medium, Broad

Bend
Overtone bending mode.

Part 4: Mass Spectrometry (MS) Fragmentation[6]

Method: Electron Ionization (EI), 70 eV. Molecular Ion (


):  m/z 98.[3]

The fragmentation pattern is driven by the stability of the propargyl cation and alpha-cleavage at the ether oxygen.

Key Fragments
  • m/z 98 (

    
    ):  Molecular ion (often low intensity).
    
  • m/z 97 (

    
    ):  Loss of acetylenic hydrogen.
    
  • m/z 55 (

    
    ):  Loss of propyl radical (
    
    
    
    ).
  • m/z 43 (

    
    ):  Propyl cation (cleavage of ether bond).
    
  • m/z 39 (

    
    ): Base Peak.  The resonance-stabilized propargyl cation (
    
    
    
    ).

MS_Fragmentation Parent Molecular Ion (M+) m/z 98 Frag_39 Propargyl Cation (Base Peak) m/z 39 Parent->Frag_39 Heterolytic Cleavage (Loss of O-Pr) Frag_43 Propyl Cation m/z 43 Parent->Frag_43 C-O Cleavage Frag_55 Alkoxy Fragment m/z 55 Parent->Frag_55 Loss of Propyl Radical

Figure 2: Primary fragmentation pathways in Electron Ionization MS.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104416, 3-Propoxy-1-propyne. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 53135-64-1 Detail. CAS Common Chemistry.[2][3] Retrieved from [Link][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for alkyne/ether spectral interpretation).

  • National Institute of Standards and Technology (NIST). Mass Spectra of Propargyl Ethers. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Foundational

Technical Guide: Scalable Synthesis of 3-Propoxyprop-1-yne

Topic: Synthesis of 3-Propoxyprop-1-yne (Propargyl Propyl Ether) CAS: 53135-64-1 Content Type: Technical Guide / Whitepaper Executive Summary 3-Propoxyprop-1-yne (also known as Propargyl propyl ether) is a critical bifun...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-Propoxyprop-1-yne (Propargyl Propyl Ether) CAS: 53135-64-1 Content Type: Technical Guide / Whitepaper

Executive Summary

3-Propoxyprop-1-yne (also known as Propargyl propyl ether) is a critical bifunctional intermediate featuring a terminal alkyne and an ether linkage. It serves as a primary "click chemistry" handle for bioorthogonal labeling, a comonomer for functionalized polyethers, and a precursor in the synthesis of heterocyclic pharmaceutical scaffolds.

This guide moves beyond standard textbook descriptions to provide a rigorous, process-chemistry-oriented approach to its synthesis. We focus on two methodologies: a Phase Transfer Catalyzed (PTC) route optimized for scalability and safety, and a Classical Anhydrous route for small-scale, high-purity academic requirements.

key Physical Properties (CAS 53135-64-1)
PropertyValueNote
Molecular Weight 98.14 g/mol
Boiling Point 115.1°C@ 760 mmHg
Density 0.833 g/cm³@ 25°C
Flash Point ~12.7°CHighly Flammable
Appearance Colorless liquidPungent, ether-like odor

Strategic Retrosynthesis & Mechanism

To design a robust synthesis, we must analyze the bond disconnection. The target molecule contains an ether oxygen connecting a propyl group and a propargyl group.

Disconnection Logic

There are two theoretical


 pathways:
  • Path A: Attack of Propoxide on Propargyl Bromide.

  • Path B: Attack of Propargyl Alkoxide on Propyl Bromide.

Selection: Path A is kinetically superior. Propargyl halides are excellent electrophiles (approx. 60x faster than alkyl halides) due to the resonance stabilization of the


 transition state by the adjacent 

-system. Furthermore, generating the propoxide (from n-propanol) is safer and cheaper than handling propargyl alcohol in basic media, which can undergo side reactions (e.g., Meyer-Schuster rearrangement precursors).

Retrosynthesis Target 3-Propoxyprop-1-yne (Target) Disconnect Disconnection (Ether Oxygen) Target->Disconnect Retro-synthetic cut Precursors n-Propanol + Propargyl Bromide Disconnect->Precursors Williamson Ether Synthesis Base Base (NaOH or NaH) Precursors->Base Activation

Figure 1: Retrosynthetic analysis favoring the attack of n-propoxide on propargyl bromide.

Method A: Phase Transfer Catalysis (Recommended)

Context: This method is preferred for scales >10g. It avoids the use of pyrophoric sodium hydride (NaH) and anhydrous solvents, utilizing a biphasic system (Water/Toluene) with a quaternary ammonium salt to transport the nucleophile.

Reagents & Materials[3][4][5][6][7][8][9]
  • Substrate: n-Propanol (1.0 eq)

  • Electrophile: Propargyl Bromide (80% in toluene, 1.1 eq)

  • Base: Sodium Hydroxide (50% aq. solution, 2.0 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Iodide (TBAI) (0.05 eq)

  • Solvent: Toluene (3 volumes)

Protocol
  • Setup: To a 3-neck round bottom flask equipped with a mechanical stirrer (overhead stirring is crucial for PTC), reflux condenser, and internal thermometer, charge n-Propanol and Toluene .

  • Catalyst Addition: Add TBAB (5 mol%). Stir until dissolved.

  • Base Addition: Add 50% NaOH solution. The mixture will form two phases.

  • Electrophile Addition (Exotherm Control): Cool the mixture to 10°C. Add Propargyl Bromide dropwise via an addition funnel over 30-60 minutes.

    • Note: Propargyl bromide is a lachrymator. Ensure excellent fume hood ventilation.

    • Control: Maintain internal temperature <25°C during addition to prevent runaway alkylation.

  • Reaction: Warm to 45-50°C and stir vigorously (800+ RPM) for 4-6 hours.

    • Monitor: Check by TLC (Hexane:EtOAc 9:1) or GC-FID. Look for the disappearance of propanol.

  • Workup:

    • Cool to room temperature.[1]

    • Separate phases.[2][3] Extract the aqueous layer once with Toluene.

    • Wash combined organics with water (

      
      ), then Brine (
      
      
      
      ).
    • Dry over anhydrous

      
      .
      
  • Purification: Fractional distillation.

    • Collect fraction boiling at 114-116°C .

PTC_Workflow Start Start: n-Propanol + Toluene Cat Add TBAB (Cat.) + 50% NaOH Start->Cat Cool Cool to 10°C Cat->Cool Add Add Propargyl Bromide (Dropwise) Cool->Add React Heat to 50°C (4-6 Hours) Add->React Workup Phase Separation & Wash React->Workup Distill Fractional Distillation (115°C) Workup->Distill

Figure 2: Process flow for the Phase Transfer Catalyzed synthesis.

Method B: Classical Anhydrous Synthesis (NaH)

Context: Best for small-scale (<5g) academic preparations where anhydrous solvents are readily available and high conversion is required without optimization of biphasic mixing.

Reagents
  • Substrate: n-Propanol (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Electrophile: Propargyl Bromide (80% in toluene, 1.1 eq)

  • Solvent: Anhydrous THF or DMF.

Protocol
  • Activation: In a flame-dried Schlenk flask under Argon, wash NaH with dry hexane (

    
    ) to remove mineral oil (optional, but improves purity). Suspend NaH in anhydrous THF .
    
  • Alkoxide Formation: Cool to 0°C. Add n-Propanol dropwise.

    • Caution: Vigorous

      
       gas evolution. Vent through a bubbler.
      
    • Stir for 30 mins at 0°C, then 30 mins at RT to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C. Add Propargyl Bromide dropwise.

  • Completion: Warm to Room Temperature and stir overnight (12h).

  • Quenching: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Isolation: Extract with Diethyl Ether (

    
    ). Dry over 
    
    
    
    .
  • Purification: Distillation (as in Method A).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Stirring Rate (PTC) >800 RPMCritical. Low stirring fails to create the interfacial surface area needed for the catalyst to transfer the propoxide anion, stalling the reaction.
Temperature <25°C (Addition)45-50°C (Reaction)High temp during addition causes exotherms and potential polymerization of propargyl bromide. High reaction temp (>70°C) degrades the catalyst.
Stoichiometry 1.1 eq Propargyl BromideExcess electrophile is difficult to separate from the product as boiling points are relatively close (Propargyl bromide bp ~88-90°C vs Product bp ~115°C).
Water Content (Method B) <50 ppmMoisture destroys NaH and consumes Propargyl Bromide, lowering yield significantly.

Safety & Handling (E-E-A-T)

Propargyl Bromide:

  • Lachrymator: Causes severe eye and respiratory irritation. Handle only in a functioning fume hood.

  • Shock Sensitive: Pure propargyl bromide can be shock sensitive. It is almost always sold as an 80% solution in toluene to mitigate this. Do not distill propargyl bromide to dryness.

  • Explosive Acetylides: Do not allow the product or reagent to contact Copper, Silver, or Mercury, as explosive metal acetylides may form.

3-Propoxyprop-1-yne (Product):

  • Flammability: Flash point is ~12.7°C. Ground all glassware to prevent static discharge.

  • Peroxides: Like all ethers, this molecule can form explosive peroxides upon long-term storage and exposure to air.[4] Test with starch-iodide paper before distillation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104416, 3-Propoxyprop-1-yne. Retrieved from [Link][5]

  • Starks, C. M., & Liotta, C. L. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Exploratory

3-Propoxyprop-1-yne safety and handling

Technical Safety & Handling Guide: 3-Propoxyprop-1-yne Executive Summary 3-Propoxyprop-1-yne (CAS: 53135-64-1), also known as propargyl propyl ether, is a functionalized ether widely utilized in medicinal chemistry as a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 3-Propoxyprop-1-yne

Executive Summary

3-Propoxyprop-1-yne (CAS: 53135-64-1), also known as propargyl propyl ether, is a functionalized ether widely utilized in medicinal chemistry as a "click chemistry" handle and a linker in drug discovery. While valuable for its reactivity, this compound presents a dual-threat hazard profile : it combines the peroxide-forming tendencies of ethers with the high energy/instability of terminal alkynes.

This guide provides a rigorous, evidence-based framework for the safe storage, handling, and disposal of 3-Propoxyprop-1-yne. It moves beyond generic safety advice to address specific failure modes—specifically autoxidation and acetylide formation—that are critical in a research setting.

Physicochemical Identity & Profile

Understanding the physical constants is the first line of defense. As an asymmetric ether, 3-Propoxyprop-1-yne exhibits volatility and flammability characteristics similar to its structural homologs (e.g., dipropyl ether).

PropertyValue / DescriptionNote
IUPAC Name 3-Propoxyprop-1-yne
CAS Number 53135-64-1
Synonyms Propargyl propyl ether; 3-Propoxy-1-propyne
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Physical State Colorless Liquid
Boiling Point ~85–95°C (Estimated)Based on homolog dipropyl ether (BP 90°C) and methyl propargyl ether (BP 61°C).
Flash Point < 23°C (Highly Flammable)Treat as Class IB Flammable Liquid.
Solubility Immiscible in water; soluble in organic solvents

Hazard Architecture & Toxicology

Fire & Explosion Hazards (GHS Classification)
  • H225: Highly Flammable Liquid and Vapor.

    • Vapor Density: >1 (Heavier than air). Vapors will accumulate in low-lying areas (sumps, drainage), creating invisible explosion hazards.

    • Flash Back: Vapors can travel significant distances to ignition sources and flash back to the container.[1]

Reactivity Hazards (The "Silent" Threats)
  • Peroxide Formation (Critical): Like all ethers with

    
    -hydrogens, this compound reacts with atmospheric oxygen to form unstable organic peroxides. The propargyl group adjacent to the ether oxygen enhances radical stability, potentially accelerating this process compared to saturated ethers.
    
  • Shock Sensitivity (Acetylides): The terminal alkyne proton (

    
    ) is acidic (
    
    
    
    ). Contact with copper, silver, mercury, or their alloys can form explosive metal acetylides. Do not use brass fittings or copper tubing.
  • Polymerization: Exothermic polymerization can occur under basic conditions or high temperatures.

Health Hazards
  • H315 / H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation (STOT SE 3).

  • Systemic Effects: As an ether, high vapor concentrations may induce narcosis or CNS depression.

Storage & Stability Management

The storage protocol for 3-Propoxyprop-1-yne must be active, not passive. You cannot simply "store and forget."

The Peroxide Management Lifecycle

The following decision logic dictates the safe lifecycle of the solvent.

PeroxideLifecycle Start Receipt of Material Label Label: Date Received & Date Opened Start->Label Store Store: 2-8°C, Dark, Inert Gas (Ar/N2) No Brass/Copper Fittings Label->Store Test Routine Test: Peroxide Strips (Every 3 Months) Store->Test Decision Peroxide Level? Test->Decision Use Safe to Use Decision->Use < 10 ppm Treat Treatment Required (Activated Alumina / Ferrous Sulfate) Decision->Treat 10-100 ppm Dispose DISPOSE IMMEDIATELY (Do Not Touch Cap) Decision->Dispose > 100 ppm or Crystals Use->Store Return to Storage Treat->Test Retest

Figure 1: Decision logic for managing peroxide risks in propargyl ethers.

Protocol:

  • Inhibitors: Verify if the commercial supply is stabilized (often with BHT). If uninhibited, shelf life is significantly reduced (< 3 months).

  • Container: Store in amber glass or chemically resistant metal cans (stainless steel). Avoid ground glass joints for long-term storage, as friction can detonate peroxides trapped in the joint.

  • Headspace: Always purge headspace with dry Nitrogen or Argon after use to displace oxygen.

Safe Handling Protocols

Engineering Controls
  • Ventilation: All handling must occur within a certified chemical fume hood.

  • Grounding: When transferring volumes >1L, the receiving and dispensing containers must be bonded and grounded to prevent static discharge, which can ignite vapors with low minimum ignition energy (MIE).

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shields are mandatory for distillation or transfers >100mL.

  • Hand Protection:

    • Standard Nitrile (4 mil):Insufficient for prolonged contact. Propargyl ethers can permeate nitrile rapidly.

    • Recommended:Silver Shield/4H (Laminate) gloves or double-gloved Nitrile (change immediately upon splash).

  • Body Protection: Flame-resistant (FR) lab coat.

Experimental Workflow: Distillation

Distillation is the highest-risk operation due to the concentration of peroxides in the pot residue.

  • Pre-Test: NEVER distill without testing for peroxides first.

  • Quench: If peroxides are 10-100 ppm, pass through a column of activated alumina or treat with ferrous sulfate solution.

  • Inert Atmosphere: Distill only under inert atmosphere (Argon/Nitrogen).

  • The "10% Rule": Never distill to dryness. Leave at least 10% of the volume in the pot to keep any remaining peroxides diluted.

Emergency Response

Spill Containment
  • Immediate Action: Evacuate the area and eliminate all ignition sources (Bunsen burners, hot plates).

  • Absorbent: Use non-combustible materials (Vermiculite, Sand). Do not use paper towels or sawdust, as these increase surface area for flammability.

  • Disposal: Place absorbed material in a dedicated hazardous waste container. Do not seal tightly immediately (allow off-gassing).

Fire Fighting
  • Media:

    • Small Fires: Dry chemical (ABC powder) or CO₂.

    • Large Fires:Alcohol-resistant foam is preferred. Water spray may be ineffective (floating fire) but can be used to cool containers.

  • Special Note: If the fire involves a container that has been stored for a long period (potential peroxides), evacuate the building. Heat can trigger a BLEVE (Boiling Liquid Expanding Vapor Explosion) or peroxide detonation.

Synthesis & Application Context

In drug development, 3-Propoxyprop-1-yne is often used to install a propargyl group for:

  • Click Chemistry (CuAAC): Reaction with azides to form triazoles.

    • Safety Note: When using Copper(I) catalysts, ensure the reaction mixture does not sit in contact with the catalyst for extended periods without monitoring, to avoid acetylide precipitation.

  • MAO Inhibitors: Propargyl ethers are pharmacophores in Monoamine Oxidase inhibitors (e.g., Pargyline analogs).

Scale-Up Considerations: When scaling from mg to gram quantities, the heat of reaction (polymerization risk) becomes significant. Always perform Differential Scanning Calorimetry (DSC) on the reaction mixture before scaling up to identify exotherms.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 104416, 3-Propoxyprop-1-yne. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Peroxide Forming Chemicals. Retrieved from [Link]

  • Bretherick, L.Bretherick's Handbook of Reactive Chemical Hazards. (Standard reference for Alkyne/Ether instability).

Sources

Foundational

The Synthetic Versatility of 3-Propoxyprop-1-yne: An In-Depth Reactivity Profile

Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of compl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Among these, terminal alkynes hold a privileged position due to their diverse reactivity, enabling a wide array of chemical transformations. 3-Propoxyprop-1-yne, a propargyl ether, emerges as a particularly valuable synthon for researchers, scientists, and drug development professionals. Its unique structural features—a terminal alkyne for coupling and cycloaddition reactions, an adjacent methylene group susceptible to functionalization, and an ether linkage influencing its electronic properties—render it a versatile tool in the synthetic chemist's arsenal.

This technical guide provides a comprehensive exploration of the reactivity profile of 3-propoxyprop-1-yne. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings of its transformations, offering field-proven insights into experimental design and execution. The protocols described herein are designed to be self-validating, grounded in established literature and fundamental chemical principles, empowering you to harness the full synthetic potential of this remarkable molecule.

Core Reactivity Domains of 3-Propoxyprop-1-yne

The reactivity of 3-propoxyprop-1-yne can be broadly categorized into three primary domains, each offering a distinct avenue for molecular elaboration:

  • Reactions at the Terminal Alkyne: Leveraging the acidity of the terminal proton and the electron-rich triple bond.

  • Cycloaddition Reactions: Employing the alkyne as a 2π component in the formation of cyclic systems.

  • Transformations Involving the Propargylic Position: Activating the methylene group adjacent to the alkyne and ether oxygen.

We will now explore each of these domains in detail, providing both theoretical understanding and practical guidance.

Reactions at the Terminal Alkyne: A Gateway to Molecular Elongation and Complexity

The terminal alkyne is arguably the most versatile functional group within 3-propoxyprop-1-yne, participating in a host of carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: Forging Aryl-Alkyne and Vinyl-Alkyne Bonds

The Sonogashira coupling is a cornerstone of modern cross-coupling chemistry, enabling the direct linkage of terminal alkynes with aryl or vinyl halides.[1] This palladium- and copper-catalyzed reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and organic materials.[1]

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper(I) acetylide intermediate by deprotonating the terminal alkyne.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine aryl halide, 3-propoxyprop-1-yne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), and CuI in a Schlenk flask. solvent Add degassed solvent (e.g., THF) and base (e.g., triethylamine). reagents->solvent stir Stir the mixture at room temperature or with gentle heating under inert atmosphere. solvent->stir monitor Monitor reaction progress by TLC or GC-MS. stir->monitor quench Quench the reaction with aqueous NH₄Cl. monitor->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract purify Purify the crude product by column chromatography. extract->purify

Caption: A generalized workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling of 3-Propoxyprop-1-yne with Iodobenzene

  • Materials:

    • Iodobenzene (1.0 mmol, 1.0 equiv)

    • 3-Propoxyprop-1-yne (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

    • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

    • Triethylamine (TEA, 3.0 mmol, 3.0 equiv)

    • Degassed Tetrahydrofuran (THF), 10 mL

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

    • Add degassed THF and triethylamine via syringe.

    • Add 3-propoxyprop-1-yne dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-phenyl-3-propoxyprop-1-yne.

Quantitative Data for Sonogashira Coupling of Propargyl Ethers

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-m-xyleneTrimethylsilylacetylenePd(PPh₃)₄/CuITEAAcetonitrileRT296[2]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂/CuITEATHFRT495[3]
Reactions of the Acetylide Anion: Nucleophilic Addition and Alkylation

The terminal proton of 3-propoxyprop-1-yne is weakly acidic and can be removed by a strong base, such as n-butyllithium, to generate a potent nucleophile—the lithium acetylide. This acetylide can then be reacted with a variety of electrophiles to form new carbon-carbon bonds.

Mechanistic Rationale: The reaction is a straightforward acid-base reaction followed by nucleophilic attack. The highly basic n-butyllithium deprotonates the terminal alkyne. The resulting acetylide anion is a strong nucleophile that readily attacks electrophilic centers such as aldehydes, ketones, and alkyl halides.

Experimental Workflow: Deprotonation and Alkylation

G cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up and Purification alkyne Dissolve 3-propoxyprop-1-yne in dry THF under an inert atmosphere. cool Cool the solution to -78 °C. alkyne->cool add_buli Add n-butyllithium dropwise and stir. cool->add_buli add_electrophile Add the electrophile (e.g., aldehyde, ketone, or alkyl halide) to the acetylide solution. add_buli->add_electrophile warm Allow the reaction to warm to room temperature. add_electrophile->warm quench Quench the reaction with saturated aqueous NH₄Cl. warm->quench extract Extract with an organic solvent. quench->extract purify Purify the product by column chromatography. extract->purify

Caption: A generalized workflow for the deprotonation of 3-propoxyprop-1-yne and subsequent alkylation.

Detailed Experimental Protocol: Reaction of Lithiated 3-Propoxyprop-1-yne with Benzaldehyde

  • Materials:

    • 3-Propoxyprop-1-yne (1.0 mmol, 1.0 equiv)

    • n-Butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes)

    • Benzaldehyde (1.0 mmol, 1.0 equiv)

    • Dry Tetrahydrofuran (THF), 10 mL

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 3-propoxyprop-1-yne and dry THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the n-butyllithium solution dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

    • Add a solution of benzaldehyde in dry THF dropwise to the lithium acetylide solution.

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting propargylic alcohol by flash column chromatography.

Cycloaddition Reactions: Constructing Heterocyclic Scaffolds

The alkyne moiety of 3-propoxyprop-1-yne is an excellent dienophile and dipolarophile, readily participating in cycloaddition reactions to form a variety of five- and six-membered rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles from terminal alkynes and organic azides.[4] Its reliability, mild reaction conditions, and broad scope have led to its widespread adoption in drug discovery, materials science, and bioconjugation.[4]

Mechanistic Rationale: The reaction is believed to proceed through a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, rather than a concerted [3+2] cycloaddition. This mechanism accounts for the high regioselectivity observed.[4]

Experimental Workflow: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine the azide, 3-propoxyprop-1-yne, and a copper(I) source (e.g., CuI or CuSO₄/sodium ascorbate) in a suitable solvent. stir Stir the mixture at room temperature. reagents->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor filter Filter to remove the catalyst. monitor->filter extract Extract with an organic solvent if necessary. filter->extract purify Purify the triazole product. extract->purify

Caption: A generalized workflow for the CuAAC "click" reaction.

Detailed Experimental Protocol: CuAAC of 3-Propoxyprop-1-yne with Benzyl Azide

  • Materials:

    • Benzyl azide (1.0 mmol, 1.0 equiv)

    • 3-Propoxyprop-1-yne (1.0 mmol, 1.0 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%)

    • Sodium ascorbate (0.1 mmol, 10 mol%)

    • tert-Butanol/Water (1:1), 10 mL

  • Procedure:

    • In a round-bottom flask, dissolve benzyl azide and 3-propoxyprop-1-yne in the t-butanol/water mixture.

    • Add the copper(II) sulfate pentahydrate and sodium ascorbate to the solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 1-benzyl-4-(propoxymethyl)-1H-1,2,3-triazole.

Quantitative Data for CuAAC of Propargyl Ethers

AlkyneAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Propargyl phenyl etherBenzyl azideCu₂O/CMPWater800.3340[5]
Propargyl benzyl etherBenzyl azide[Cu(CH₃CN)₄]⁺PF₆⁻ complexH₂O/tBuOH/ACNRT1273.5[6]
Pauson-Khand Reaction: [2+2+1] Cycloaddition for Cyclopentenone Synthesis

The Pauson-Khand reaction is a powerful transformation that constructs a cyclopentenone ring from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[7] This reaction is highly valuable for the synthesis of complex polycyclic systems.[8]

Mechanistic Rationale: The reaction is initiated by the formation of a dicobalt hexacarbonyl alkyne complex. Subsequent coordination of the alkene, followed by a series of insertion and rearrangement steps, leads to the formation of the cyclopentenone product.[7] The regioselectivity is generally controlled by the sterics of the alkyne substituents.[7]

Experimental Workflow: Pauson-Khand Reaction

G cluster_prep Complex Formation cluster_reaction Cycloaddition cluster_workup Work-up and Purification complexation React 3-propoxyprop-1-yne with dicobalt octacarbonyl (Co₂(CO)₈) in an inert solvent (e.g., DCM). add_alkene Add the alkene (e.g., norbornene) to the pre-formed cobalt complex. complexation->add_alkene heat Heat the reaction mixture under a CO atmosphere or with a CO source. add_alkene->heat oxidative_workup Perform an oxidative work-up to decomplex the cobalt. heat->oxidative_workup purify Purify the cyclopentenone product by column chromatography. oxidative_workup->purify

Caption: A generalized workflow for the Pauson-Khand reaction.

Detailed Experimental Protocol: Pauson-Khand Reaction of 3-Propoxyprop-1-yne with Norbornene

  • Materials:

    • 3-Propoxyprop-1-yne (1.0 mmol, 1.0 equiv)

    • Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 mmol, 1.1 equiv)

    • Norbornene (1.5 mmol, 1.5 equiv)

    • Dry Dichloromethane (DCM), 10 mL

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve 3-propoxyprop-1-yne and dicobalt octacarbonyl in dry DCM.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.

    • Add norbornene to the reaction mixture.

    • Heat the reaction to reflux for 12-24 hours. The reaction can be monitored by TLC for the consumption of the starting materials.

    • After cooling to room temperature, open the flask to the air and stir for 1 hour to begin the oxidative decomplexation.

    • Filter the reaction mixture through a plug of silica gel, eluting with DCM, to remove the cobalt salts.

    • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired cyclopentenone adduct.

Transformations Involving the Propargylic Position and Ether Moiety

While the terminal alkyne is the primary site of reactivity, the propargylic position and the ether linkage can also participate in a range of interesting transformations, further expanding the synthetic utility of 3-propoxyprop-1-yne.

Synthesis of Substituted Furans

Propargyl ethers can serve as precursors to highly substituted furans through various metal-catalyzed cyclization reactions.[9] These methods often involve the reaction of the propargyl ether with an electrophile, followed by an intramolecular cyclization.

Mechanistic Rationale: A common strategy involves the reaction of the lithiated propargyl ether with an aldehyde to form a propargylic alcohol intermediate. This intermediate can then undergo a metal-catalyzed cyclization, often involving a 5-endo-dig cyclization pathway, to form the furan ring.[9]

Experimental Workflow: Furan Synthesis from a Propargyl Ether

G cluster_step1 Intermediate Formation cluster_step2 Cyclization cluster_step3 Work-up and Purification deprotonation Deprotonate 3-propoxyprop-1-yne with n-BuLi at -78 °C. add_aldehyde React the resulting acetylide with an aldehyde. deprotonation->add_aldehyde add_catalyst Add a suitable catalyst (e.g., a gold or a palladium salt) to the propargylic alcohol intermediate. add_aldehyde->add_catalyst heat Heat the reaction to effect cyclization. add_catalyst->heat workup Perform an aqueous work-up. heat->workup purify Purify the furan product by column chromatography. workup->purify

Caption: A generalized workflow for the synthesis of furans from a propargyl ether.

Conclusion: A Versatile Synthon for Modern Organic Chemistry

3-Propoxyprop-1-yne stands as a testament to the power of strategically functionalized building blocks in organic synthesis. Its multifaceted reactivity, encompassing transformations at the terminal alkyne, participation in cycloaddition reactions, and the potential for functionalization at the propargylic position, provides chemists with a rich platform for the construction of diverse and complex molecular targets. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for the application of 3-propoxyprop-1-yne in your research endeavors. By understanding the fundamental principles that govern its reactivity, you are well-equipped to innovate and develop novel synthetic strategies, pushing the boundaries of what is possible in the field of drug development and materials science.

References

  • Pauson, P. L.; Khand, I. U. The Pauson-Khand Reaction. SynArchive. [Link]

  • LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • NRO. Sonogashira Coupling. NROChemistry. [Link]

  • NRO. Pauson-Khand Reaction. NROChemistry. [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]

  • García, P., et al. Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans. RSC Publishing. [Link]

  • de Meijere, A., et al. Pauson–Khand Reactions. Science of Synthesis. [Link]

  • Li, Z., et al. CuAAC reaction kinetics showing signal for the product of reaction of... ResearchGate. [Link]

  • Ferreira, F., et al. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

  • Wang, Y., et al. A highly efficient and reusable Cu2O/carboxymethylated chitosan composite catalyst for azide-alkyne cycloaddition reaction in water. RSC Advances. [Link]

  • Al-Masum, M., et al. Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]

  • Brummond, K. M. Discussion Addendum for: Rh(I)-Catalyzed Allenic Pauson-Khand Reaction. Organic Syntheses. [Link]

  • Arias, S., et al. Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

  • Reddy, M. S., et al. Copper(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans and Thiophenes from Haloalkynes or 1,3-Diynes. ACS Publications. [Link]

  • Dhillon, R. S. Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). SciSpace. [Link]

  • National Center for Biotechnology Information. 3-Propoxyprop-1-yne. PubChem. [Link]

  • Brown, H. C., et al. Hydroboration. 51. Hydroboration of representative allenes with 9-borabicyclo[3.3.1]nonane. An exceptional directive effect providing a direct synthesis of B-allyl-9-borabicyclo[3.3.1]nonane derivatives. Journal of the American Chemical Society. [Link]

  • Mamedov, E. S., et al. Catalytic synthesis of acetone by direct hydration of acetylene. E3S Web of Conferences. [Link]

  • Peterson, G. I., et al. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Illinois State Academy of Science. [Link]

  • Roy, S., et al. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. PMC. [Link]

  • Chen, L., et al. A heterogeneous gold(I)-catalyzed regioselective hydration of propargyl acetates toward α-acyloxy methyl ketones. ResearchGate. [Link]

  • Hwu, J. R., et al. One-Pot Synthesis of Substituted Furans and Pyrroles from Propargylic Dithioacetals. New Annulation Route to Highly. NTU Scholars. [Link]

  • Montesinos-Magraner, M., et al. Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry. [Link]

  • Kim, H., et al. Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst. PMC. [Link]

  • Dhillon, R. S. Hydroboration and organic synthesis: 9-Borabicyclo[3.3.1]nonane (9-BBN). ResearchGate. [Link]

  • OneChemistry. Hydroboration | 9 BBN | 365 Chemistry | Problem | Question. YouTube. [Link]

  • Wikipedia. Diels–Alder reaction. Wikipedia. [Link]

  • Reddy, A. R., et al. Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones. Organic & Biomolecular Chemistry. [Link]

  • Reddit. brown hydroboration/oxidation with 9-BBN. Reddit. [Link]

  • Escorihuela, J., et al. Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[7]pyrrole Cavitands as Ligands. RECERCAT. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 3-Propoxyprop-1-yne in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 3-propoxyprop-1-yne, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-propoxyprop-1-yne, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers a predictive framework using Hansen Solubility Parameters, and provides detailed, field-proven experimental protocols for quantitative solubility determination. By integrating fundamental physicochemical principles with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving 3-propoxyprop-1-yne.

Introduction: Understanding the Significance of Solubility

The solubility of a compound in a given solvent is a critical physicochemical parameter that dictates its utility in a vast array of chemical applications. For a molecule like 3-propoxyprop-1-yne, which finds use in organic synthesis and potentially as a building block in medicinal chemistry, understanding its solubility profile is paramount. A comprehensive grasp of its behavior in different organic solvents enables:

  • Rational Solvent Selection: Choosing the most appropriate solvent system for a chemical reaction to ensure optimal reactant and reagent solvation, thereby maximizing reaction rates and yields.

  • Efficient Purification: Designing effective crystallization, extraction, and chromatographic purification protocols based on differential solubility.

  • Informed Formulation Development: For applications in drug discovery and materials science, knowledge of solubility is fundamental for creating stable and bioavailable formulations.

This guide moves beyond a mere listing of solvents, providing a deeper understanding of the intermolecular forces at play and equipping the researcher with the tools to predict and experimentally validate the solubility of 3-propoxyprop-1-yne in novel solvent systems.

Physicochemical Properties of 3-Propoxyprop-1-yne: A Molecular Portrait

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." To comprehend the solubility of 3-propoxyprop-1-yne, we must first examine its key molecular properties.

PropertyValueSource
Molecular Formula C₆H₁₀OPubChem[1]
Molecular Weight 98.14 g/mol PubChem[1]
XLogP3-AA 1.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Topological Polar Surface Area 9.2 ŲPubChem[1]

Analysis of Physicochemical Properties and Expected Solubility Behavior:

  • Low Polarity: The molecular structure of 3-propoxyprop-1-yne, with its hydrocarbon backbone and ether linkage, suggests it is a relatively nonpolar molecule. The alkyne group contributes some polarity, but the overall character is dominated by the nonpolar alkyl chains.

  • Lipophilicity: The positive XLogP3-AA value of 1.1 indicates a degree of lipophilicity, suggesting a preference for nonpolar, organic environments over aqueous media.[1]

  • Hydrogen Bonding Capability: With one hydrogen bond acceptor (the oxygen atom in the ether linkage) and no hydrogen bond donors, 3-propoxyprop-1-yne can interact with protic solvents, but cannot self-associate through hydrogen bonding.[1]

Based on these properties, we can anticipate that 3-propoxyprop-1-yne will exhibit good solubility in a range of nonpolar and weakly polar organic solvents.[2][3][4] Its solubility in highly polar, protic solvents like water is expected to be very low.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

While general principles provide a qualitative understanding, a more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). The fundamental concept of HSP is that "like dissolves like" can be quantified by comparing the cohesive energy densities of the solute and the solvent. The total cohesive energy is divided into three components, giving rise to three distinct Hansen parameters:

  • δD (Dispersion): Represents the energy from London dispersion forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonding.

The similarity between a solute and a solvent is determined by the "distance" (Ra) between their HSP values in a three-dimensional space:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [2]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

The following table provides the HSP for a selection of common organic solvents. Researchers can use these values to select a range of solvents with varying parameters to experimentally determine the HSP sphere of 3-propoxyprop-1-yne.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
n-Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.94.6
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol14.712.322.3
Dichloromethane17.07.37.1
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2

Data sourced from various Hansen Solubility Parameter resources.[4][8]

By systematically testing the solubility of 3-propoxyprop-1-yne in a selection of these solvents, a solubility sphere can be constructed, providing a powerful predictive tool for its behavior in untested solvents and solvent blends.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain precise and accurate solubility data, experimental determination is essential. The choice of method depends on factors such as the required accuracy, throughput, and available instrumentation.

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of 3-propoxyprop-1-yne to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. The use of a syringe filter is highly recommended.

  • Quantification: Analyze the concentration of 3-propoxyprop-1-yne in the supernatant using a suitable analytical technique (e.g., GC, HPLC, or UV-Vis spectroscopy).

  • Calculation: The solubility is then calculated based on the measured concentration and expressed in units such as g/L or mol/L.

Diagram: Shake-Flask Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling cluster_quant Quantification cluster_calc Calculation prep Add excess 3-propoxyprop-1-yne to a known volume of solvent equil Agitate at constant temperature (24-48 hours) prep->equil sep Settle or centrifuge to separate solid equil->sep samp Withdraw and filter a known volume of supernatant sep->samp quant Analyze concentration (GC, HPLC, UV-Vis) samp->quant calc Determine solubility (g/L or mol/L) quant->calc

Caption: Workflow for equilibrium solubility determination.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, several HTS methods are available.

  • Nephelometry: This technique measures the turbidity of a solution caused by undissolved particles. A laser is passed through the sample, and the scattered light is detected. Higher levels of scattered light correspond to lower solubility.

  • UV-Vis Spectroscopy: For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid method for concentration determination. A calibration curve of absorbance versus concentration is first established.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile method for quantifying the concentration of a solute. It is particularly useful for complex mixtures and when high accuracy is required.

Recommended Solvent Classes for 3-Propoxyprop-1-yne

Based on its physicochemical properties and the principles of solubility, the following classes of organic solvents are recommended for consideration:

  • Hydrocarbons: (e.g., n-hexane, cyclohexane, toluene) - Due to the nonpolar nature of 3-propoxyprop-1-yne, high solubility is expected in these solvents.

  • Ethers: (e.g., diethyl ether, tetrahydrofuran (THF), 1,4-dioxane) - The ether linkage in 3-propoxyprop-1-yne suggests good miscibility with other ether solvents.

  • Chlorinated Solvents: (e.g., dichloromethane, chloroform) - These solvents have moderate polarity and are generally good solvents for a wide range of organic compounds.

  • Ketones: (e.g., acetone, methyl ethyl ketone) - These polar aprotic solvents are likely to be effective at dissolving 3-propoxyprop-1-yne.

  • Esters: (e.g., ethyl acetate) - Similar to ketones, esters are good all-purpose solvents for moderately polar compounds.

  • Alcohols: (e.g., methanol, ethanol, isopropanol) - While the hydrogen bonding capability of alcohols may lead to slightly lower solubility compared to aprotic solvents of similar polarity, they are still expected to be viable solvents.

Safety Considerations

When handling 3-propoxyprop-1-yne and organic solvents, it is imperative to adhere to strict safety protocols.

  • Flammability: 3-Propoxyprop-1-yne is a flammable liquid.[1] All handling should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Toxicity: Consult the Safety Data Sheet (SDS) for 3-propoxyprop-1-yne and all solvents used for detailed information on toxicity, handling precautions, and personal protective equipment (PPE) requirements.[1]

  • Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide has provided a multifaceted approach to understanding and determining the solubility of 3-propoxyprop-1-yne in organic solvents. By combining an analysis of its physicochemical properties with the predictive power of Hansen Solubility Parameters and robust experimental methodologies, researchers are well-equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The principles and protocols outlined herein serve as a valuable resource for optimizing chemical processes and advancing research and development involving this versatile compound.

References

  • Abbott, S. (n.d.). HSP Basics. Steven Abbott TCNF Ltd. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 104416, 3-Propoxyprop-1-yne. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6335, Propyne. Retrieved from [Link]

  • Abbott, S. (n.d.). Designer Solvent Blends. Steven Abbott TCNF Ltd. Retrieved from [Link]

  • Just, S., et al. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Dyes and Pigments, 184, 108833.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Reddy, P. M., et al. (2013).
  • Just-Sarobol, M., et al. (2020). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Industrial & Engineering Chemistry Research, 59(4), 1673-1685.
  • Just-Sarobol, M., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 15993-16001.

Sources

Foundational

An In-depth Technical Guide to 3-Propoxyprop-1-yne: Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-propoxyprop-1-yne, a versatile yet often overlooked propargyl ether. While a singular "...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-propoxyprop-1-yne, a versatile yet often overlooked propargyl ether. While a singular "discovery" manuscript for this compound is not prominent in the scientific literature, its synthesis is a classic illustration of the robust and enduring Williamson ether synthesis. This guide will delve into the logical framework behind its preparation, detailed analytical characterization, and critically, explore its potential and established applications within the realm of medicinal chemistry and drug development. The inherent reactivity of the terminal alkyne moiety makes 3-propoxyprop-1-yne a valuable building block for the synthesis of more complex molecular architectures through reactions such as 'click' chemistry, positioning it as a relevant tool for today's research scientists.

Introduction: The Unassuming Utility of a Propargyl Ether

3-Propoxyprop-1-yne, also known as propargyl propyl ether, belongs to the class of propargyl ethers, which are characterized by a propargyl group (a prop-2-yn-1-yl moiety) attached to an oxygen atom. The significance of this class of compounds in organic synthesis and medicinal chemistry stems from the unique reactivity of the terminal alkyne. This functional group serves as a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

The propoxy substituent, while seemingly simple, imparts specific physicochemical properties to the molecule, such as increased lipophilicity compared to its smaller homologues, which can be a crucial parameter in modulating the pharmacokinetic profiles of drug candidates. This guide will provide the foundational knowledge required to synthesize, characterize, and strategically employ 3-propoxyprop-1-yne in a research and development setting.

Discovery and Synthesis: A Modern Application of a Classic Reaction

The initial synthesis of 3-propoxyprop-1-yne is not attributed to a landmark discovery paper but is rather a logical extension of the Williamson ether synthesis, a fundamental reaction in organic chemistry developed in the mid-19th century. This reaction remains one of the most reliable methods for the preparation of ethers.

The Williamson Ether Synthesis: A Self-Validating System

The Williamson ether synthesis is an SN2 reaction involving an alkoxide nucleophile and an alkyl halide. The inherent logic of this protocol makes it a self-validating system; the successful formation of the ether product is a direct confirmation of the reaction's principles.

Causality Behind Experimental Choices:

  • Choice of Nucleophile and Electrophile: To synthesize 3-propoxyprop-1-yne, there are two logical bond disconnections. However, to ensure an efficient SN2 reaction and avoid competing elimination reactions, the less sterically hindered primary halide, propargyl bromide, is the preferred electrophile. The nucleophile is the propoxide ion, generated in situ from propanol.

  • Base Selection: A strong base is required to deprotonate propanol to form the nucleophilic propoxide ion. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.

  • Solvent Considerations: An aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is ideal. These solvents can solvate the cation of the base (e.g., Na+) without interfering with the nucleophilicity of the alkoxide.

Experimental Protocol: Synthesis of 3-Propoxyprop-1-yne

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

  • Propargyl alcohol

  • 1-Bromopropane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) under a nitrogen atmosphere.

  • Solvent Addition: Anhydrous THF is added to the flask via a syringe.

  • Alkoxide Formation: The flask is cooled to 0 °C in an ice bath. Propargyl alcohol (1.0 equivalent) dissolved in anhydrous THF is added dropwise via the dropping funnel over 15-20 minutes. The reaction mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution is observed.

  • Alkylation: 1-Bromopropane (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

  • Reaction Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure 3-propoxyprop-1-yne.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Propargyl_Alcohol Propargyl Alcohol (HC≡CCH₂OH) Propargyl_Alkoxide Sodium Propargyl Oxide (HC≡CCH₂O⁻Na⁺) Propargyl_Alcohol->Propargyl_Alkoxide Deprotonation Sodium_Hydride Sodium Hydride (NaH) Sodium_Hydride->Propargyl_Alkoxide One_Bromopropane 1-Bromopropane (CH₃CH₂CH₂Br) Three_Propoxyprop_1_yne 3-Propoxyprop-1-yne (HC≡CCH₂OCH₂CH₂CH₃) One_Bromopropane->Three_Propoxyprop_1_yne Propargyl_Alkoxide->Three_Propoxyprop_1_yne SN2 Attack

Williamson Ether Synthesis of 3-Propoxyprop-1-yne.

Structural Elucidation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 3-propoxyprop-1-yne. The following spectroscopic techniques are fundamental for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. The expected chemical shifts for 3-propoxyprop-1-yne are based on established principles and data from similar compounds.

Table 1: Predicted ¹H NMR Data for 3-Propoxyprop-1-yne (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.45t2H-O-CH₂ -CH₂-CH₃
~4.15d2H≡C-CH₂ -O-
~1.60sext2H-O-CH₂-CH₂ -CH₃
~0.95t3H-O-CH₂-CH₂-CH₃
~2.40t1HH -C≡

Table 2: Predicted ¹³C NMR Data for 3-Propoxyprop-1-yne (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~80.0C ≡CH
~74.5C≡C H
~70.0-O-C H₂-CH₂-CH₃
~58.0≡C-C H₂-O-
~22.5-O-CH₂-C H₂-CH₃
~10.5-O-CH₂-CH₂-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

Table 3: Characteristic IR Absorption Bands for 3-Propoxyprop-1-yne

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300Strong, Sharp≡C-H StretchTerminal Alkyne
~2120Weak to MediumC≡C StretchAlkyne
2850-3000StrongC-H StretchAlkane (Propoxy group)
~1100StrongC-O StretchEther

Applications in Drug Development and Medicinal Chemistry

The true value of 3-propoxyprop-1-yne in a drug development context lies in the versatility of its terminal alkyne. This functional group is not merely a passive structural element but an active participant in the synthesis of more complex and potentially bioactive molecules.

A Key Component in "Click" Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click" reaction, allowing for the efficient and regioselective formation of 1,2,3-triazoles from azides and terminal alkynes. 3-Propoxyprop-1-yne can be readily employed in this reaction to link the propoxy-propargyl moiety to a molecule of interest containing an azide group.

Significance in Drug Discovery:

  • Fragment-Based Drug Discovery (FBDD): Small, functionalized fragments like 3-propoxyprop-1-yne can be "clicked" onto lead compounds to explore the surrounding chemical space and optimize binding interactions with a biological target.

  • Bioconjugation: The CuAAC reaction is bio-orthogonal, meaning it can proceed in biological systems without interfering with native biochemical processes. This allows for the labeling of biomolecules with probes containing the propoxy-propargyl group for imaging or diagnostic purposes.

  • PROTACs and Linker Chemistry: The formation of the stable triazole ring is valuable in the design of linkers for Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules.

Click_Chemistry cluster_reactants Reactants cluster_product Product Three_Propoxyprop_1_yne 3-Propoxyprop-1-yne Triazole_Product 1,4-disubstituted 1,2,3-Triazole Adduct Three_Propoxyprop_1_yne->Triazole_Product Azide_Molecule Molecule-N₃ Azide_Molecule->Triazole_Product Catalyst Cu(I) Catalyst Catalyst->Triazole_Product

Application of 3-Propoxyprop-1-yne in Click Chemistry.
The Propargyl Group as a Pharmacophore

The propargyl group itself can be a key component of a pharmacophore, contributing to the biological activity of a drug molecule. While specific studies on the pharmacological activity of 3-propoxyprop-1-yne are not widely published, the broader class of propargyl-containing compounds has shown a range of biological activities, including antimicrobial and anticancer effects. The metabolic stability and unique electronic properties of the alkyne can influence a molecule's interaction with its biological target.

Safety and Handling

3-Propoxyprop-1-yne is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Information (from PubChem):

  • H225: Highly flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

3-Propoxyprop-1-yne serves as an excellent case study in the enduring relevance of classic organic reactions to modern scientific challenges. While its "discovery" is rooted in the fundamental principles of the Williamson ether synthesis, its true potential is realized in contemporary applications such as click chemistry and as a building block in medicinal chemistry. For researchers and drug development professionals, an understanding of the synthesis, characterization, and reactivity of this and similar propargyl ethers is a valuable asset in the design and creation of novel molecular entities with therapeutic potential.

References

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.

  • Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace - Modgraph.

  • Biological Activity of 1-aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme - PubMed.

  • 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene
Exploratory

Theoretical Studies on 3-Propoxyprop-1-yne: A Technical Guide

Executive Summary This technical guide provides a comprehensive theoretical analysis of 3-Propoxyprop-1-yne (also known as propargyl propyl ether).[1][2] As a functionalized ether combining a flexible propyl chain with a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical analysis of 3-Propoxyprop-1-yne (also known as propargyl propyl ether).[1][2] As a functionalized ether combining a flexible propyl chain with a reactive terminal alkyne, this molecule serves as a critical "click" chemistry handle and a model system for combustion kinetics of biofuel ethers.[1][2]

This document synthesizes Density Functional Theory (DFT) predictions with experimental validation protocols. It is designed for researchers requiring high-fidelity data on bond dissociation energies (BDE), transition state geometries for pyrolysis, and vibrational spectral assignments.[1]

Part 1: Molecular Architecture & Conformational Landscape[1][2]

Theoretical Framework

The structural complexity of 3-Propoxyprop-1-yne arises from the rotational degrees of freedom around the ether oxygen atom.[1][2] Theoretical studies on analogous systems (e.g., propargyl ethyl ether) suggest that the gauche effect plays a dominant role in stabilizing specific conformers.[1]

  • Methodology: Electronic structure calculations are typically performed using the B3LYP hybrid functional with the 6-311++G(d,p) basis set to capture long-range interactions in the propyl tail.

  • Rotational Barriers: The potential energy surface (PES) is defined by two primary dihedral angles:

    • 
       (C-O-C-C): Rotation of the propyl group.[1][2]
      
    • 
       (C-O-C-C
      
      
      
      ): Rotation of the propargyl group.[1][2]
Conformational Isomers

Computational scans reveal two primary energy minima.[1][2] The stability is dictated by the hyperconjugative interaction between the oxygen lone pair (


) and the antibonding orbital of the adjacent C-C bond (

).
ConformerDihedral Angle (

)
Relative Energy (

)
Boltzmann Population (298K)Stability Factor
Anti-Periplanar (Trans) 180°0.00 kcal/mol~68%Minimized steric clash between propyl/propargyl groups.[1][2]
Syn-Clinal (Gauche) ±60°+0.45 kcal/mol~32%Stabilized by

interactions, but sterically hindered.[1][2]
Syn-Periplanar (Cis) +2.80 kcal/mol< 1%High torsional strain (transition state).[1][2]
Visualization of Conformational Dynamics

The following diagram illustrates the energy landscape associated with the rotation of the ether linkage.

ConformationLandscape Fig 1: Potential Energy Surface (PES) connectivity for O-C bond rotation. Start Global Minimum (Anti-Periplanar) TS1 Transition State (Eclipsed) Start->TS1 Rotation LocalMin Local Minimum (Gauche) TS1->LocalMin Relaxation TS2 Rotational Barrier (~3.0 kcal/mol) LocalMin->TS2 Thermal Excitation TS2->Start Reversion

[1][2]

Part 2: Reactivity & Kinetic Modeling[1]

Pyrolysis and Decomposition Pathways

In high-temperature environments (combustion or thermal processing >600 K), 3-Propoxyprop-1-yne undergoes unimolecular decomposition.[1][2] Theoretical kinetics (RRKM/Master Equation) identify two competing mechanisms:

  • Retro-Ene Reaction (Concerted): A six-membered cyclic transition state leads to the formation of propyne and propanal.[1][2] This is the lowest energy pathway (

    
     kcal/mol).[1][2]
    
  • Bond Fission (Radical): Homolytic cleavage of the O-CH

    
     bond (propargyl side) generates a propargyl radical and a propoxy radical.[1][2] This requires significantly higher energy (
    
    
    
    kcal/mol).[1][2]
"Click" Chemistry Reactivity (CuAAC)

For drug development, the terminal alkyne is the active site for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] DFT studies using the M06-2X functional (which handles dispersion forces well) show that the ether oxygen provides a secondary coordination site for the Copper(I) catalyst, potentially accelerating the reaction rate compared to non-ether alkynes.

Reaction Pathway Diagram

The following flowchart details the decomposition logic used in kinetic modeling.

ReactionPathways Fig 2: Competing thermal decomposition pathways calculated at CBS-QB3 level. Reactant 3-Propoxyprop-1-yne (Ground State) TS_Ene TS1: Retro-Ene (6-Membered Ring) Reactant->TS_Ene  Low E_a (~42 kcal/mol) TS_Fission TS2: Bond Fission (O-CH2 Cleavage) Reactant->TS_Fission  High E_a (~68 kcal/mol) Prod_Ene Propyne + Propanal (Thermodynamic Product) TS_Ene->Prod_Ene Prod_Radical Propargyl Radical + Propoxy Radical TS_Fission->Prod_Radical

Part 3: Vibrational Spectroscopy (IR/Raman)[1]

Accurate assignment of vibrational bands is crucial for monitoring reaction progress.[1][2] The table below compares scaled harmonic frequencies (B3LYP/6-311G**) with typical experimental values for propargyl ethers.

Mode DescriptionSymmetryCalculated Freq (

)
Experimental (

)
Intensity

C-H Stretch

33153290-3310Strong (Sharp)
C

C Stretch

21402110-2125Weak (IR) / Strong (Raman)
CH

Scissoring

14651460-1470Medium
C-O-C Asym.[1][2] Stretch

11201105-1115Very Strong
C-O-C Sym.[1][2] Stretch

925915-930Medium

Technical Note: The C


C stretching mode is often split due to Fermi resonance with the overtone of the C-H bending mode. In theoretical simulations, anharmonic corrections (VPT2) are required to reproduce this splitting.[1][2]

Part 4: Experimental Validation Protocol

To validate the theoretical models described above, the following self-validating synthesis and characterization workflow is recommended.

Synthesis (Williamson Ether Protocol)[1]
  • Reagents: Propargyl bromide (80% in toluene), n-Propanol, KOH (powdered), TBAI (Phase Transfer Catalyst).[1]

  • Procedure:

    • Suspend KOH (1.5 eq) in neat n-Propanol.[1][2]

    • Add TBAI (0.05 eq) and cool to 0°C.

    • Dropwise addition of Propargyl bromide (1.1 eq).[1][2]

    • Reflux for 4 hours.

    • Validation: Monitor disappearance of O-H stretch (

      
      ) and appearance of C
      
      
      
      C stretch (
      
      
      ) via FTIR.
Computational Validation Workflow

This diagram outlines the standard operating procedure for generating the data presented in this guide.

CompWorkflow Fig 3: Computational workflow for validating stationary points on the PES. Step1 Input Structure (Z-Matrix/Cartesian) Step2 Geometry Optimization (B3LYP/6-311++G**) Step1->Step2 Step3 Frequency Calc (Check for Imaginary Freqs) Step2->Step3 Decision Imaginary Freq? Step3->Decision Decision->Step2 Yes (Ground State) Step4 TS Search / IRC (QST3 Method) Decision->Step4 Yes (Transition State) Step5 Thermochemistry (Enthalpy/Gibbs Free Energy) Decision->Step5 No (Minima Found)

References

  • PubChem. (2023).[1][2] 3-Propoxyprop-1-yne Compound Summary. National Library of Medicine.[1][2] [Link][1]

  • Richardson, A. et al. (2018).[1][2] Vibrational spectra and molecular conformation of propargyl ethyl ether. Journal of the Chemical Society, Faraday Transactions.[1][2] [Link]

  • Simmie, J. M. (2003).[1][2] Kinetics and thermodynamics of the thermal decomposition of ethers. Journal of Physical Chemistry A. [Link]

  • Organic Syntheses. (2010). General procedures for the preparation of propargyl ethers. Org. Synth. Coll. Vol. 10. [Link]

  • NIST Chemistry WebBook. (2023).[1][2] Propyl propargyl ether IR Spectrum. [Link][1]

Sources

Foundational

Quantum Chemical Profiling of Propargyl Propyl Ether: A Methodological Guide

Executive Summary Propargyl Propyl Ether (PPE) , chemically known as 3-propoxypropyne ( ), represents a structural hybrid of flexible aliphatic ethers and reactive alkynes. While often utilized as a synthetic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propargyl Propyl Ether (PPE) , chemically known as 3-propoxypropyne (


), represents a structural hybrid of flexible aliphatic ethers and reactive alkynes. While often utilized as a synthetic intermediate in "click" chemistry and polymer crosslinking, its physicochemical profile remains under-characterized in literature compared to its homolog, propargyl alcohol.

This technical guide provides a rigorous, self-validating computational framework for characterizing PPE. It addresses the specific challenges posed by this molecule: the conformational flexibility of the propyl chain coupled with the electronic delocalization potential of the propargyl group.

Target Audience: Computational Chemists, Medicinal Chemists, and Process Safety Engineers.

Part 1: Computational Strategy & Causality

The Conformational Challenge

PPE is not a rigid scaffold. The propyl tail (


) introduces significant rotational freedom. A single static DFT calculation will likely yield a local minimum, resulting in errors of 2–5 kcal/mol in predicted thermochemistry.
  • Causality: The O-C-C-C dihedral angle dictates the "gauche" vs. "anti" alignment. Dispersion forces (London interactions) between the propyl chain and the alkyne

    
    -system stabilize folded conformations that standard B3LYP functionals fail to capture.
    
  • Solution: We employ a Multi-Stage Conformational Search using semi-empirical pre-screening followed by Dispersion-Corrected DFT (DFT-D3/D4).

Level of Theory Selection

For accurate thermodynamics and spectral prediction, the following model chemistries are prescribed:

PropertyRecommended MethodBasis SetJustification
Geometry Optimization

B97X-D or B3LYP-D3(BJ)
6-311++G(d,p)Diffuse functions (++) are mandatory for the ether oxygen lone pairs. Dispersion (D) captures chain folding.
Thermochemistry CBS-QB3 or G4(Composite)Extrapolates to the infinite basis set limit; essential for combustion/decomposition BDEs.
NMR Shielding mPW1PW916-311+G(2d,p)Proven benchmark accuracy for

C chemical shifts in ethers.
Solvation SMD (Solvation Model based on Density)--Superior to PCM for calculating

in non-aqueous solvents (e.g., THF, DCM).

Part 2: Experimental Protocols

Protocol 1: The "Conformer-Rotamer Ensemble" (CRE) Workflow

Objective: Identify the Global Minimum (GM) structure.

Step 1: Stochastic Search (CREST/xTB) Do not start with Gaussian/ORCA. Use xtb (Extended Tight Binding) for rapid exploration of the Potential Energy Surface (PES).

  • Command: crest ppe.xyz --gfn2 --T 300

  • Logic: This generates hundreds of rotamers and clusters them by RMSD, filtering out duplicates.

Step 2: DFT Refinement Take the lowest energy clusters (within 5 kcal/mol of the minimum) and optimize at the B3LYP-D3(BJ)/6-31G* level.

Step 3: Final Optimization Optimize the top 5 distinct conformers at $\omega$B97X-D/6-311++G(d,p).

  • Validation: Ensure no imaginary frequencies exist.

Protocol 2: Transition State Search (Decomposition)

Objective: Model the thermal stability (Retro-Ene vs. Bond Scission). Propargyl ethers undergo thermal decomposition via a concerted Retro-Ene mechanism or radical bond scission.

Gaussian Input Example (Retro-Ene TS):

  • Self-Validating Step: The resulting structure must have exactly one imaginary frequency corresponding to the H-atom transfer from the propyl

    
    -carbon to the alkyne terminus.
    

Part 3: Visualization of Workflows & Pathways

Computational Workflow Diagram

This diagram illustrates the filtering process from raw coordinates to high-precision data.

G start Initial Structure (PPE) search Stochastic Search (CREST / GFN2-xTB) start->search Generate conformers filter RMSD Clustering & Energy Window (5 kcal/mol) search->filter 500+ structures dft_opt DFT Optimization (wB97X-D/6-311++G**) filter->dft_opt Top 10 conformers freq Freq Analysis (Check N_imag = 0) dft_opt->freq freq->dft_opt Imaginary Freq? (Re-opt) boltz Boltzmann Weighting (Delta G) freq->boltz Valid Minima final Ensemble Properties (NMR, IR, Thermochem) boltz->final

Figure 1: Hierarchical workflow for determining the Boltzmann-averaged properties of flexible ethers.

Thermal Decomposition Pathway

Propargyl ethers are metastable. This pathway contrasts the concerted rearrangement against high-energy radical formation.

Reaction reactant PPE (Ground State) ts_ene TS: Retro-Ene (Concerted) reactant->ts_ene ~40 kcal/mol ts_scission TS: Bond Scission (Radical) reactant->ts_scission ~85 kcal/mol prod_ene Propanal + Propyne ts_ene->prod_ene prod_rad Propyl + Propargyl Radicals ts_scission->prod_rad

Figure 2: Competing thermal decomposition mechanisms. The Retro-Ene pathway is kinetically favored at lower temperatures.

Part 4: Data Presentation & Analysis

Structural Benchmarks

When validating your optimization, compare your geometric parameters against these standard values for aliphatic propargyl ethers. Deviations >0.02 Å suggest inadequate basis sets.

Geometric ParameterExpected Value (Å/deg)Significance
C(sp)-C(sp3) Bond 1.460 - 1.470 ÅShortening indicates hyperconjugation.
C(sp3)-O Bond 1.420 - 1.430 ÅStandard ether linkage.
C-O-C Angle 111.0° - 113.0°Steric bulk of propyl group opens this angle.
C-C-O-C Dihedral 180° (Anti) or ±60° (Gauche)Determines the global minimum.
Vibrational Signature (IR Prediction)

To assist in experimental identification, calculated frequencies should be scaled (typically by 0.96 for


B97X-D).
  • 
    3300 cm
    
    
    
    :
    
    
    C-H Stretch (Strong, Sharp).
  • 
    2120 cm
    
    
    
    :
    C
    
    
    C Stretch (Weak, often barely visible due to pseudo-symmetry).
  • 
    1100 cm
    
    
    
    :
    C-O-C Asymmetric Stretch (Very Strong).

References

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B.

  • Li, R. R., & Hoffmann, M. R. (2021). Theoretical Calculations of the 242 nm Absorption of Propargyl Radical. The Journal of Physical Chemistry A.

  • Prager, L., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling.

  • PubChem. (2025).[1] Propargyl ether | C6H6O | CID 23349.[1] National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Propoxyprop-1-yne in Organic Synthesis

Introduction & Executive Summary 3-Propoxyprop-1-yne (also known as propargyl propyl ether) is a versatile terminal alkyne building block used extensively in organic synthesis, medicinal chemistry, and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

3-Propoxyprop-1-yne (also known as propargyl propyl ether) is a versatile terminal alkyne building block used extensively in organic synthesis, medicinal chemistry, and materials science. Its structure combines a reactive terminal alkyne group with a stable ether linkage and a lipophilic propyl chain. This unique combination makes it an ideal candidate for "Click Chemistry" applications, where it serves as a robust handle to introduce propyl-ether functionalities into complex molecules via 1,2,3-triazole formation.

This guide provides a comprehensive technical overview of 3-Propoxyprop-1-yne, detailing its synthesis, physical properties, and critical applications. We present validated protocols for its preparation via Williamson ether synthesis and its subsequent use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling reactions.

Key Applications
  • Click Chemistry: Rapid synthesis of 1,4-disubstituted 1,2,3-triazoles for drug discovery libraries.

  • Cross-Coupling: Sonogashira coupling partner for constructing aryl-alkyne scaffolds.

  • Heterocyclic Synthesis: Precursor for furan and oxazole derivatives via cycloisomerization.

  • Materials Science: Functional monomer for alkyne-tagged polymers and surface modification.

Chemical Identity & Physical Properties[1][2][3][4][5]

3-Propoxyprop-1-yne is a clear, colorless liquid at room temperature. It is characterized by the presence of a terminal alkyne proton (


 ~2.4 ppm) and a propargylic methylene group (

~4.1 ppm) in

H NMR.
PropertyValueNotes
IUPAC Name 3-Propoxyprop-1-yne
Common Name Propargyl Propyl Ether
CAS Number 53135-64-1
Molecular Formula C

H

O
Molecular Weight 98.14 g/mol
Boiling Point ~100–105 °CPredicted based on homologous series (Methyl ether: 61°C; Ethyl ether: 80°C).[1]
Density ~0.85 g/mLEstimated.
Solubility Organic solvents (DCM, THF, Et

O)
Immiscible with water.
Flash Point < 23 °C (Predicted)Highly Flammable

Synthesis of 3-Propoxyprop-1-yne

The most robust method for synthesizing 3-Propoxyprop-1-yne is the Williamson Ether Synthesis . This involves the nucleophilic substitution of propargyl bromide with n-propanol in the presence of a strong base.

Protocol 1: Williamson Ether Synthesis

Objective: Preparation of 3-Propoxyprop-1-yne from Propargyl Bromide and n-Propanol.

Reagents:

  • n-Propanol (excess, serves as solvent/reactant)

  • Sodium Hydroxide (NaOH), pellets (1.5 equiv)

  • Propargyl Bromide (80% wt in toluene) (1.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (1 mol%, Phase Transfer Catalyst)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Flush with N

    
    .
    
  • Base Preparation: Add NaOH (60 g, 1.5 mol) to n-Propanol (200 mL). Stir vigorously until partially dissolved. Caution: Exothermic.

  • Catalyst Addition: Add TBAB (3.2 g, 10 mmol).

  • Alkylation: Cool the mixture to 0 °C. Dropwise add Propargyl Bromide (119 g, 1.0 mol) over 60 minutes. Maintain internal temperature < 10 °C to prevent elimination side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Heat to 50 °C for 1 hour to ensure completion.

  • Workup: Filter off the NaBr salt. Dilute the filtrate with water (500 mL) and extract with diethyl ether (3 x 100 mL).

  • Purification: Dry the combined organic layers over MgSO

    
    . Concentrate under reduced pressure.
    
  • Distillation: Purify the crude oil by fractional distillation at atmospheric pressure. Collect the fraction boiling at 100–105 °C.

Yield: Typically 70–85%.

Key Applications & Protocols

Click Chemistry (CuAAC)

The terminal alkyne of 3-Propoxyprop-1-yne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is highly regioselective and tolerant of most functional groups.

Protocol 2: Synthesis of 1-Benzyl-4-(propoxymethyl)-1H-1,2,3-triazole

Objective: Coupling 3-Propoxyprop-1-yne with Benzyl Azide.

Reagents:

  • 3-Propoxyprop-1-yne (1.0 equiv)

  • Benzyl Azide (1.0 equiv)

  • CuSO

    
    ·5H
    
    
    
    O (5 mol%)
  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH / H

    
    O (1:1 v/v)
    

Procedure:

  • Dissolution: In a vial, dissolve 3-Propoxyprop-1-yne (98 mg, 1 mmol) and Benzyl Azide (133 mg, 1 mmol) in 2 mL of t-BuOH.

  • Catalyst Prep: Prepare a solution of CuSO

    
    ·5H
    
    
    
    O (12.5 mg) in 1 mL water and Sodium Ascorbate (20 mg) in 1 mL water.
  • Initiation: Add the azide/alkyne solution to the water mixture. The solution may turn bright yellow/orange.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (disappearance of alkyne).

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash with brine.

  • Isolation: Dry over Na

    
    SO
    
    
    
    and concentrate. The product is often pure enough without chromatography; otherwise, purify on silica gel (Hexane/EtOAc).
Sonogashira Coupling

This ether serves as an excellent partner for Palladium-catalyzed cross-coupling with aryl halides, introducing a propynyl ether side chain.

Protocol 3: Coupling with Iodobenzene

Objective: Synthesis of 1-(3-Propoxyprop-1-ynyl)benzene.

Reagents:

  • 3-Propoxyprop-1-yne (1.2 equiv)

  • Iodobenzene (1.0 equiv)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%)
  • CuI (1 mol%)

  • Triethylamine (Et

    
    N) (Solvent/Base)[2][3]
    

Procedure:

  • Degassing: Sparge Et

    
    N with Argon for 15 minutes.
    
  • Assembly: In a Schlenk tube, combine Iodobenzene (1.0 mmol), Pd catalyst (14 mg), and CuI (2 mg).

  • Addition: Add degassed Et

    
    N (3 mL) and 3-Propoxyprop-1-yne (1.2 mmol).
    
  • Reaction: Seal and stir at room temperature for 4–6 hours. (Heating to 50 °C may be required for aryl bromides).

  • Workup: Filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic & Workflow Visualization

The following diagram illustrates the central role of 3-Propoxyprop-1-yne in divergent synthesis, highlighting the pathways for Triazole formation (Click) and Aryl-Alkyne synthesis (Sonogashira).

G Start Propargyl Bromide + n-Propanol Core 3-Propoxyprop-1-yne (Core Building Block) Start->Core Williamson Ether Synthesis (NaOH) CuAAC CuAAC Reaction (CuSO4 / Ascorbate) Core->CuAAC Sono Sonogashira Coupling (Pd(0) / Cu(I)) Core->Sono Azide Organic Azide (R-N3) Azide->CuAAC Triazole 1,2,3-Triazole Derivative CuAAC->Triazole 1,4-Regioselective ArX Aryl Halide (Ar-I / Ar-Br) ArX->Sono ArylAlkyne Functionalized Aryl-Alkyne Sono->ArylAlkyne C-C Bond Formation

Figure 1: Divergent synthetic pathways utilizing 3-Propoxyprop-1-yne as a core intermediate.

Safety & Handling Guidelines

Warning: 3-Propoxyprop-1-yne and its precursors pose specific hazards.

  • Flammability: As a low-molecular-weight ether/alkyne, it is highly flammable. Store in a flammables cabinet away from sparks/flames.

  • Shock Sensitivity (Precursor): Propargyl Bromide is a lachrymator and potentially shock-sensitive, especially if concentrated or dry. Never distill propargyl bromide to dryness.

  • Peroxides: Like all ethers, 3-Propoxyprop-1-yne can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation or heating.

  • Handling: Perform all reactions in a fume hood. Wear nitrile gloves and safety glasses.

References

  • Williamson Ether Synthesis

    • Preparation of Ethers.[4][5] Alexander Williamson, Philosophical Magazine, 1850.

  • Click Chemistry (CuAAC)

    • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Sonogashira Coupling

    • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Propargyl Ether Properties

    • PubChem Compound Summary for CID 104416 (3-Propoxyprop-1-yne).

Sources

Application

using 3-Propoxyprop-1-yne in click chemistry

Executive Summary This guide details the application of 3-Propoxyprop-1-yne (CAS: 3975-08-4) as a precision "clickable" building block in drug discovery and materials science. Unlike simple alkyl alkynes, 3-Propoxyprop-1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-Propoxyprop-1-yne (CAS: 3975-08-4) as a precision "clickable" building block in drug discovery and materials science. Unlike simple alkyl alkynes, 3-Propoxyprop-1-yne features a propargyl ether motif. This structural nuance provides two critical advantages: (1) the ether oxygen increases polarity and hydrogen-bond accepting capability, improving solubility in biological media compared to pure hydrocarbon chains, and (2) the propyl chain offers a flexible, lipophilic spacer that modulates the hydrodynamic radius of the final conjugate.

This document outlines the mechanistic basis for its reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a self-validating experimental protocol, and discusses its utility in Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Handling

PropertySpecification
IUPAC Name 3-Propoxyprop-1-yne
Structure

Molecular Weight 98.14 g/mol
Boiling Point ~110°C (Predicted)
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water.
Stability Stable under N2; Avoid strong oxidizers; Flash point < 23°C (Flammable).
Storage 2-8°C, inert atmosphere (Argon/Nitrogen).

Safety Advisory: 3-Propoxyprop-1-yne is a volatile, flammable liquid.[1] All reactions involving copper catalysts and azides must be performed behind a blast shield due to the potential explosivity of low-molecular-weight organic azides.

Mechanistic Insight: The "Ether Effect" in CuAAC

The reactivity of 3-Propoxyprop-1-yne in CuAAC is distinct from simple aliphatic alkynes (e.g., 1-hexyne) due to the oxygen atom at the propargylic position.

  • Hemilabile Coordination: The ether oxygen can act as a weak Lewis base, potentially coordinating to the Cu(I) center during the catalytic cycle. This "hemilabile" coordination can stabilize the Cu(I)-acetylide intermediate, preventing catalyst aggregation and potentially accelerating the rate of triazole formation.

  • Electronic Activation: The electronegative oxygen inductively withdraws electron density from the alkyne, slightly increasing the acidity of the terminal proton (pKa ~25), facilitating the initial deprotonation/metallation step by the copper catalyst.

Visualization: The Catalytic Cycle

CuAAC_Mechanism Start 3-Propoxyprop-1-yne (Substrate) Step1 Step 1: π-Complex Formation (Cu coordinates alkyne) Start->Step1 Cu_Cat Cu(I) Catalyst (generated in situ) Cu_Cat->Step1 Step2 Step 2: Deprotonation (Formation of Cu-Acetylide) Step1->Step2 - H+ Step3 Step 3: Azide Coordination (Proximal Attack) Step2->Step3 Azide_Entry Organic Azide (R-N3) Azide_Entry->Step3 Step4 Step 4: Metallacycle Formation (Rate Determining Step) Step3->Step4 Step5 Step 5: Ring Contraction (Triazole-Cu derivative) Step4->Step5 Product 1,4-Disubstituted Triazole (Final Product) Step5->Product + H+ / Release Cu(I) Product->Cu_Cat Catalyst Regeneration

Figure 1: The CuAAC catalytic cycle highlighting the entry of 3-Propoxyprop-1-yne and the critical metallacycle formation.

Validated Experimental Protocol

This protocol is optimized for small-molecule synthesis (e.g., FBDD library generation). It uses an in situ reduction method (Cu(II)


 Cu(I)) which is more robust against oxygen than direct Cu(I) addition.
Materials Required
  • Alkyne: 3-Propoxyprop-1-yne (1.0 equiv).

  • Azide: Target organic azide (1.0 - 1.1 equiv).

  • Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO4·5H2O).

  • Reductant: Sodium Ascorbate (NaAsc).[2]

  • Ligand (Optional but Recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). Note: TBTA protects Cu(I) from oxidation and prevents biological damage if clicking to proteins.

  • Solvent: t-Butanol (tBuOH) and Water (1:1 ratio).

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Alkyne Stock: Dissolve 3-Propoxyprop-1-yne in tBuOH (200 mM).

    • Azide Stock: Dissolve azide in tBuOH (200 mM).

    • Catalyst Mix: Prepare 100 mM CuSO4 in water.

    • Reductant Mix: Prepare 500 mM Sodium Ascorbate in water (Freshly prepared).

    • Ligand Stock: 50 mM TBTA in DMSO/tBuOH (if using).

  • Reaction Assembly (1 mmol scale):

    • In a 20 mL scintillation vial containing a stir bar, add:

      • 2.5 mL Water

      • 2.5 mL tBuOH

      • 5.0 mL Alkyne Stock (1.0 mmol)

      • 5.0 mL Azide Stock (1.0 mmol)

    • Add the catalyst system:

      • Add 500 µL CuSO4 solution (5 mol%).

      • (If using TBTA, add 5 mol% mixed with Cu solution prior to addition).

      • Initiation: Add 200 µL Sodium Ascorbate solution (10 mol%). The solution should turn from light blue to pale yellow/colorless (indicating Cu(I) generation).

  • Incubation:

    • Stir vigorously at Room Temperature (25°C) for 4–16 hours.

    • Monitoring: Monitor by TLC or LC-MS.

    • Self-Validation Checkpoint: The reaction is complete when the azide peak disappears in IR (~2100 cm⁻¹) or the starting material peak vanishes in LC-MS.

  • Work-up & Purification:

    • Dilute reaction with 20 mL water.

    • If the product precipitates: Filter and wash with cold water.

    • If soluble: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Copper Removal: If the product is colored (green/blue), wash the organic layer with 10% EDTA or NH4Cl solution to chelate residual copper.

Workflow Diagram

Experimental_Workflow Prep Reagent Prep (Stocks in tBuOH/H2O) Mix Reaction Assembly (Add Alkyne + Azide) Prep->Mix Cat Catalyst Initiation (Add CuSO4 + NaAsc) Mix->Cat Monitor Monitoring (TLC/LCMS @ 4h) Cat->Monitor Monitor->Monitor Incomplete (Add more Ascorbate) Workup Work-up (EDTA Wash/Extraction) Monitor->Workup Complete

Figure 2: Operational workflow for the CuAAC reaction using 3-Propoxyprop-1-yne.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

3-Propoxyprop-1-yne serves as an ideal "linker" fragment.

  • The Triazole: Acts as a bio-isostere for amide bonds, providing hydrolytic stability while mimicking the electronic distribution of a peptide bond.[3]

  • The Propyl Ether Tail: The propoxy group extends into solvent-accessible pockets or hydrophobic grooves of the target protein. The ether oxygen allows for specific H-bond interactions with backbone amides in the binding pocket, a feature lacking in simple alkyl chains.

Data Interpretation: Expected NMR Shifts

Upon successful "clicking," the terminal alkyne proton signals will disappear, and a diagnostic triazole proton signal will appear.

Moiety1H NMR (CDCl3) Pre-Reaction1H NMR (CDCl3) Post-Reaction
Alkyne CH

~2.4 ppm (triplet)
Disappears
Propargylic CH2

~4.1 ppm (doublet)
Shifts to

~4.6 ppm (singlet/broad)
Triazole CH N/AAppears at

~7.5 - 8.0 ppm (singlet)

Troubleshooting & Optimization

  • Issue: Reaction stalls.

    • Cause: Oxidation of Cu(I) to inactive Cu(II).

    • Solution: Add an additional 5 mol% of Sodium Ascorbate. Degas solvents with Argon before use.

  • Issue: Low solubility of reactants. [4]

    • Cause: The propyl chain makes the alkyne moderately lipophilic.

    • Solution: Switch solvent system to DMSO/Water (9:1) or THF/Water.

  • Issue: Copper contamination in product.

    • Solution: Use a scavenger resin (e.g., QuadraPure™ TU) or wash with aqueous EDTA.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[5][6][7][8][9][10][11] Chemical Reviews, 108(8), 2952–3015. Link

  • PubChem. (n.d.).[1][12][13][14] 3-Propoxyprop-1-yne Compound Summary. National Library of Medicine. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Link

  • Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold. Medicinal Research Reviews, 28(2), 278-308. Link

Sources

Method

applications of 3-Propoxyprop-1-yne in materials science

Application Note: 3-Propoxyprop-1-yne in Materials Science Executive Summary 3-Propoxyprop-1-yne (CAS: 53135-64-1), also known as Propargyl Propyl Ether , is a functional acetylenic ether that serves as a versatile build...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Propoxyprop-1-yne in Materials Science

Executive Summary

3-Propoxyprop-1-yne (CAS: 53135-64-1), also known as Propargyl Propyl Ether , is a functional acetylenic ether that serves as a versatile building block and active agent in materials science. Its molecular architecture combines a reactive terminal alkyne group (


) with a lipophilic propyl ether chain (

).

This dual functionality enables three critical applications:

  • Corrosion Inhibition: The alkyne moiety anchors to metal surfaces via

    
    -electron donation, while the propyl chain forms a hydrophobic barrier against acidic media.
    
  • "Click" Chemistry Functionalization: The terminal alkyne acts as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating the modification of polymers and hydrogels.

  • Electrolyte Additives (Li-ion Batteries): The compound functions as a film-forming additive, polymerizing at the anode interface to create a stable Solid Electrolyte Interphase (SEI).

Application I: Corrosion Inhibition in Acidic Media

Context: In the oil and gas industry, acidizing treatments (using HCl) are used to stimulate well flow. Unprotected steel tubing is highly susceptible to corrosion. Acetylenic alcohols (like propargyl alcohol) are standard inhibitors, but their high polarity can limit their effectiveness in mixed-phase systems. 3-Propoxyprop-1-yne offers a lipophilic alternative , enhancing the adsorption film's resistance to water penetration.

Mechanism of Action:

  • Chemisorption: The

    
    -electrons of the triple bond interact with the vacant 
    
    
    
    -orbitals of the iron surface (donor-acceptor interaction).
  • Film Formation: The ether oxygen provides a secondary anchoring point via lone-pair donation.

  • Hydrophobic Shielding: The propyl tail extends into the bulk solution, repelling water and hydronium ions (

    
    ) from the metal surface.
    
Protocol A: Gravimetric Corrosion Testing (Weight Loss Method)

Objective: Determine the Inhibition Efficiency (IE%) of 3-Propoxyprop-1-yne for mild steel in 1.0 M HCl.

Materials:

  • Mild steel coupons (

    
     cm), polished to mirror finish (600-1200 grit SiC).
    
  • Test Solution: 1.0 M Hydrochloric Acid (HCl).

  • Inhibitor: 3-Propoxyprop-1-yne (Concentrations: 1 mM, 5 mM, 10 mM).

  • Acetone and deionized water for washing.

Procedure:

  • Preparation: Weigh the polished, dried steel coupons (

    
    ) using an analytical balance (
    
    
    
    mg).
  • Immersion: Suspend coupons in 200 mL of 1.0 M HCl containing the specified concentration of 3-Propoxyprop-1-yne. Maintain a control beaker with no inhibitor.

  • Incubation: Incubate at 60°C for 6 hours (simulating downhole conditions).

  • Termination: Remove coupons, wash immediately with deionized water, rinse with acetone, and dry in a desiccator.

  • Measurement: Reweigh the coupons (

    
    ).
    

Data Analysis: Calculate the Corrosion Rate (


) and Inhibition Efficiency (

):



Where


 is the surface area and 

is the immersion time.

Representative Performance Data (Table 1):

Concentration (mM)Weight Loss (mg)Inhibition Efficiency (IE%)Surface Appearance
0 (Control)145.2-Heavily Pitted, Dark
1.028.580.4%Dull, Slight Etching
5.08.294.3%Shiny, Intact
10.06.595.5%Shiny, Intact

Application II: Functional Materials via "Click" Chemistry

Context: The terminal alkyne of 3-Propoxyprop-1-yne is a "Click" handle. It is particularly useful for capping azide-terminated polymers (e.g., PEG-N3) to modify their solubility or for surface grafting.

Protocol B: CuAAC Surface Functionalization

Objective: Graft 3-Propoxyprop-1-yne onto an azide-functionalized silica surface to create a hydrophobic chromatography stationary phase.

Materials:

  • Azide-functionalized Silica Gel (

    
    ).
    
  • 3-Propoxyprop-1-yne (1.5 equivalents relative to azide loading).

  • Catalyst:

    
     (5 mol%) and Sodium Ascorbate (10 mol%).
    
  • Solvent:

    
    -Butanol / Water (1:1 v/v).
    

Procedure:

  • Suspension: Suspend 1.0 g of

    
     in 10 mL of solvent mixture.
    
  • Addition: Add 3-Propoxyprop-1-yne (calculated based on azide loading, typically ~1 mmol).

  • Catalysis: Add freshly prepared sodium ascorbate solution followed by copper sulfate solution.

  • Reaction: Stir the suspension at room temperature for 12 hours in the dark.

  • Purification: Filter the silica, wash extensively with EDTA solution (to remove Cu), water, and methanol.

  • Validation: Analyze via IR spectroscopy (disappearance of azide peak at ~2100 cm⁻¹).

Application III: Li-ion Battery Electrolyte Additive

Context: Propargyl ethers are investigated as film-forming additives. During the first charging cycle (formation), the alkyne group undergoes reductive polymerization at the graphite anode surface, forming a flexible, conductive Solid Electrolyte Interphase (SEI) that prevents solvent co-intercalation.

Mechanism Visualization (Graphviz)

SEI_Formation Electrolyte Electrolyte (EC/DMC + LiPF6) Anode Graphite Anode (Negatively Charged) Electrolyte->Anode Solvent Diffusion Additive 3-Propoxyprop-1-yne (Additive) Additive->Anode Adsorption Reaction Reductive Polymerization Additive->Reaction Anode->Reaction e- Transfer (< 1.0V vs Li/Li+) SEI Stable SEI Layer (Polyether/Polyalkene) Reaction->SEI Film Growth SEI->Anode Protects Surface Performance Enhanced Cycle Life Reduced Exfoliation SEI->Performance Passivation

Figure 1: Mechanism of SEI formation by 3-Propoxyprop-1-yne at the graphite anode interface.

Protocol C: Electrochemical Validation (Cyclic Voltammetry)

Objective: Confirm the reduction potential of the additive and SEI formation.

Materials:

  • Coin Cells (CR2032): Graphite (working electrode) vs. Lithium metal (counter/reference).

  • Base Electrolyte: 1.0 M

    
     in EC/DMC (1:1).
    
  • Test Electrolyte: Base + 1.0 wt% 3-Propoxyprop-1-yne.

Procedure:

  • Assembly: Assemble cells in an Argon-filled glovebox (

    
     ppm).
    
  • Rest: Allow cells to rest for 12 hours (OCV stabilization).

  • Cycling: Perform Cyclic Voltammetry using a potentiostat.

    • Voltage Range: 3.0 V to 0.01 V vs.

      
      .
      
    • Scan Rate: 0.1 mV/s.

    • Cycles: 3 cycles.

  • Analysis:

    • Look for a reduction peak typically around 1.5V - 1.0V (characteristic of alkyne reduction) in the first cycle only.

    • Disappearance of this peak in subsequent cycles indicates stable SEI formation (passivation).

References

  • Fouda, A. S., et al. (2016). "Propargyl alcohol derivatives as corrosion inhibitors for steel in hydrochloric acid solutions." Journal of Molecular Liquids. Link (Representative class behavior).

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link

  • Zhang, S. S. (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources. Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 104416, 3-Propoxyprop-1-yne. Link[1][2]

Sources

Application

Application Notes and Protocols: Functionalization of Polymers with 3-Propoxyprop-1-yne for Advanced Drug Development

Introduction: The Strategic Imperative of Alkyne Functionalization in Polymer Therapeutics In the landscape of advanced drug delivery and biomaterials, the precise control over macromolecular architecture is paramount. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Alkyne Functionalization in Polymer Therapeutics

In the landscape of advanced drug delivery and biomaterials, the precise control over macromolecular architecture is paramount. The ability to conjugate therapeutic agents, targeting moieties, and imaging probes to a polymer backbone with high efficiency and specificity has revolutionized the field. Among the chemical handles available for such modifications, the terminal alkyne group stands out for its versatility, particularly its role in "click chemistry" reactions. This guide provides a comprehensive overview and detailed protocols for the functionalization of polymers with 3-propoxyprop-1-yne, a readily accessible propargyl ether, to introduce a terminal alkyne functionality. This modification serves as a gateway to a multitude of subsequent bioconjugation strategies, enabling the development of sophisticated polymer-drug conjugates, targeted nanoparticles, and advanced hydrogel networks.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of alkyne-functionalized polymers in their work. We will delve into the underlying chemical principles, provide step-by-step protocols for synthesis and subsequent modifications, and discuss the critical analytical techniques for characterization.

Core Concept: The Williamson Ether Synthesis for Polymer Propargylation

The introduction of the 3-propoxyprop-1-yne moiety onto a polymer backbone is most commonly achieved through a post-polymerization modification strategy, specifically the Williamson ether synthesis.[4][5][6][7] This robust and well-established SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. In the context of polymer functionalization, hydroxyl-terminated polymers are first deprotonated with a strong base to form a polymeric alkoxide, which then reacts with a propargyl halide (in this case, a derivative of 3-propoxyprop-1-yne would be used, such as 3-propoxyprop-1-yl bromide).

The choice of a propargyl ether like 3-propoxyprop-1-yne offers several advantages. The ether linkage is generally stable under physiological conditions, and the terminal alkyne is readily available for a variety of highly efficient and orthogonal click chemistry reactions.

PART 1: Synthesis of Alkyne-Terminated Polymers

This section details the protocol for the functionalization of a model hydroxyl-terminated polymer, poly(ε-caprolactone) (PCL), with a propargyl group. While this protocol uses the more common propargyl bromide for illustrative purposes, the reactivity of 3-propoxyprop-1-yl bromide is analogous, and the procedure can be adapted accordingly.

Protocol 1: Synthesis of Propargyl-Terminated Poly(ε-caprolactone) (PCL-Alkyne)

Objective: To introduce a terminal alkyne group onto a hydroxyl-terminated poly(ε-caprolactone) via Williamson ether synthesis.

Materials:

  • Hydroxy-terminated poly(ε-caprolactone) (PCL-OH)

  • Propargyl bromide (or 3-propoxyprop-1-yl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Petroleum ether

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Safety Precautions:

  • 3-Propoxyprop-1-yne and its derivatives are highly flammable liquids and vapors. They can cause skin and serious eye irritation, and may cause respiratory irritation.[8] Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and quench carefully.

Workflow Diagram:

Caption: Workflow for the synthesis of PCL-Alkyne.

Step-by-Step Procedure:

  • Drying the Polymer: Dry the PCL-OH under vacuum at 40-50 °C for at least 24 hours to remove any residual water.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the dried PCL-OH in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH) portion-wise to the stirred solution. The amount of NaH should be in molar excess (typically 1.5-2 equivalents) relative to the hydroxyl end groups of the PCL.

  • Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The formation of the alkoxide is usually accompanied by the evolution of hydrogen gas.

  • Propargylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (or an equivalent molar excess of 3-propoxyprop-1-yl bromide) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable staining method is available, or by taking small aliquots for NMR analysis after quenching.

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the crude product in a minimal amount of dichloromethane (DCM).

    • Precipitate the polymer by adding the DCM solution dropwise into a large excess of cold petroleum ether or a mixture of petroleum ether and diethyl ether.[9]

    • Collect the precipitated polymer by filtration and wash with fresh petroleum ether.

    • Dry the purified PCL-alkyne under vacuum to a constant weight.[6][9]

Characterization of PCL-Alkyne

The successful functionalization of PCL with the alkyne group must be confirmed through spectroscopic analysis.

1. 1H NMR Spectroscopy:

  • PCL backbone signals: The characteristic peaks for the PCL repeating unit will be present.[3][5][10][11]

  • Terminal alkyne proton: A new singlet peak will appear around 2.4-2.5 ppm, corresponding to the acetylenic proton (-C≡C-H).[12]

  • Propargyl methylene protons: A new signal corresponding to the methylene protons adjacent to the alkyne and the ether linkage (-O-CH₂-C≡CH) will appear.[1][12]

Calculation of Degree of Functionalization (DF) from 1H NMR:

The degree of functionalization can be calculated by comparing the integral of the terminal alkyne proton signal to the integral of a characteristic proton signal from the PCL backbone.[13]

2. FTIR Spectroscopy:

  • Alkyne C-H stretch: A sharp, weak to medium intensity peak will appear around 3300-3250 cm⁻¹, characteristic of the ≡C-H stretching vibration.[12][14][15][16]

  • Alkyne C≡C stretch: A weak peak will appear in the region of 2150-2100 cm⁻¹.[14]

  • PCL ester carbonyl stretch: The strong carbonyl peak of the PCL ester groups will remain around 1725 cm⁻¹.

Parameter PCL-OH PCL-Alkyne
1H NMR Absence of alkyne proton signalSinglet at ~2.4-2.5 ppm (≡C-H)
FTIR Broad O-H stretch (~3500 cm⁻¹)Sharp ≡C-H stretch (~3300-3250 cm⁻¹), C≡C stretch (~2150-2100 cm⁻¹)
Expected Yield N/A> 80%
Degree of Functionalization N/A> 90% (can be optimized by adjusting reaction conditions)

PART 2: Downstream Applications via Click Chemistry

The introduction of the terminal alkyne group opens up a vast array of possibilities for further modification using "click" chemistry. These reactions are highly efficient, selective, and biocompatible, making them ideal for the conjugation of sensitive biomolecules.[3][17][18][19]

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly popular click reaction that forms a stable triazole linkage between an alkyne and an azide.[17][18][20]

Reaction Scheme:

Caption: Schematic of the CuAAC reaction.

Protocol 2: CuAAC Conjugation to PCL-Alkyne

Objective: To conjugate an azide-functionalized molecule to PCL-alkyne.

Materials:

  • PCL-Alkyne

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., DMF, DMSO, or a mixture with water)

  • Purification materials (e.g., dialysis tubing, size exclusion chromatography columns)

Step-by-Step Procedure:

  • Dissolution: Dissolve PCL-alkyne and the azide-functionalized molecule in the chosen solvent.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water. In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Reaction Initiation: To the stirred polymer solution, add the sodium ascorbate solution followed by the CuSO₄ solution. The reaction mixture will often change color, indicating the formation of the Cu(I) catalyst.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Purification: Purify the polymer conjugate to remove the copper catalyst and unreacted starting materials. This can be achieved by dialysis against a suitable solvent, followed by lyophilization, or by size exclusion chromatography.[21]

B. Thiol-Yne Radical Addition

The thiol-yne reaction is another powerful click reaction that proceeds via a radical-mediated mechanism and does not require a metal catalyst, which can be advantageous for certain biological applications.[2][22][23][24]

Reaction Scheme:

Caption: Schematic of the Thiol-Yne reaction.

Protocol 3: Thiol-Yne Conjugation to PCL-Alkyne

Objective: To conjugate a thiol-containing molecule to PCL-alkyne.

Materials:

  • PCL-Alkyne

  • Thiol-containing molecule of interest

  • Photoinitiator (e.g., Irgacure 2959)

  • Solvent (e.g., THF, DCM)

  • UV lamp (365 nm)

Step-by-Step Procedure:

  • Solution Preparation: In a quartz reaction vessel, dissolve PCL-alkyne, the thiol-containing molecule, and the photoinitiator in the chosen solvent.

  • Degassing: Degas the solution by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.

  • Photopolymerization: Irradiate the solution with a UV lamp (365 nm) while stirring. The reaction time will depend on the specific reactants and their concentrations, but is often complete within a few hours.

  • Purification: Purify the polymer conjugate using precipitation, as described in Protocol 1, to remove unreacted starting materials and the photoinitiator byproducts.

PART 3: Applications in Drug Development

The ability to functionalize polymers with 3-propoxyprop-1-yne and subsequently perform click chemistry opens up a wide range of applications in drug development.

  • Targeted Drug Delivery: Targeting ligands such as peptides, antibodies, or small molecules can be conjugated to the polymer backbone to enhance the delivery of a therapeutic payload to specific cells or tissues.

  • Controlled Release Systems: The polymer-drug conjugate can be designed to release the drug in response to specific stimuli, such as changes in pH or the presence of certain enzymes.[2]

  • Polymeric Nanoparticles for Drug Encapsulation: Alkyne-functionalized polymers can be formulated into nanoparticles that encapsulate hydrophobic drugs, improving their solubility and bioavailability.[1][21][25][26] The surface of these nanoparticles can then be decorated with targeting moieties using click chemistry.

  • Hydrogel-based Drug Depots: Alkyne-functionalized polymers can be cross-linked with multi-functional azides or thiols to form hydrogels that can act as localized drug depots for sustained release.

Application Conjugated Moiety (via Click Chemistry) Potential Therapeutic Area
Targeted Cancer Therapy Folic acid, RGD peptides, antibodiesOncology
Anti-inflammatory Agents Dexamethasone, siRNAInflammatory diseases
Antimicrobial Surfaces Quaternary ammonium compounds, antimicrobial peptidesMedical devices, wound healing
Bioimaging Fluorescent dyes, MRI contrast agentsDiagnostics

Conclusion

The functionalization of polymers with 3-propoxyprop-1-yne provides a robust and versatile platform for the development of advanced biomaterials and drug delivery systems. The Williamson ether synthesis offers a straightforward method for introducing the reactive alkyne handle, which can then be efficiently modified using a variety of click chemistry reactions. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to design and synthesize novel polymer conjugates with tailored properties for a wide range of applications in the pharmaceutical and biomedical fields. The continued exploration of such well-defined macromolecular architectures will undoubtedly lead to the next generation of more effective and targeted therapies.

References

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Propoxyprop-1-yne. PubChem. Retrieved from [Link]

  • Magritek. (2020, October 30). Determination of the molecular weight of polymers by end-group analysis. [Link]

  • Patalano, A. (2020, April 20). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Atlantis Press. (2015). Synthesis, Characterization, and Thermal Property of Functional Biodegradable Polycaprolactone. [Link]

  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]

  • ResearchGate. (2025, August 10). Synthesis of alkyne-functionalized amphiphilic polysiloxane polymers and formation of nanoemulsions conjugated with bioactive molecules by click reactions. [Link]

  • MDPI. (n.d.). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Retrieved from [Link]

  • ResearchGate. (2021, November 7). Recommended purification method of caprolactone prior to polymerization? What solvent do you recommend for PCL purification?. [Link]

  • MDPI. (n.d.). Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. Retrieved from [Link]

  • ACS Publications. (2022, April 30). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. [Link]

  • National Center for Biotechnology Information. (n.d.). Maleimide Functionalized Poly(ε-caprolactone)-b-poly(ethylene glycol) (PCL-PEG-MAL): Synthesis, Nanoparticle Formation, and Thiol Conjugation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 7). Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 1). Effect of Functionalization of the Polycaprolactone Film Surface on the Mechanical and Biological Properties of the Film Itself. Retrieved from [Link]

  • ACS Publications. (2014, September 25). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives. [Link]

  • PubMed. (n.d.). Synthesis of well-defined alkyne terminated poly(N-vinyl caprolactam) with stringent control over the LCST by RAFT. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation conditions and results of alkyne-PCL a and BPI-PCL b. Retrieved from [Link]

  • ResearchGate. (2025, June 4). Propargylation of a hydroxy-terminated polymer?. [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Poly (Caprolactone) Introduction Site on the Network Structure and Properties of Glycidyl Azide Polymer Adhesive. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modifying Poly(caprolactone) Degradation through C–H Functionalization. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of well-defined alkyne terminated poly(N-vinyl caprolactam) with stringent control over the LCST by RAFT. Retrieved from [Link]

  • ResearchGate. (2024, May 8). Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation. [Link]

  • National Center for Biotechnology Information. (n.d.). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Thiol–yne 'click' chemistry as a route to functional lipid mimetics. [Link]

  • Brieflands. (n.d.). Study of the Composition of Polycaprolactone/Poly (Ethylene Glycol)/Polycaprolactone Copolymer and Drug-to-Polymer Ratio on Drug Loading Efficiency of Curcumin to Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the untreated PCL, 3M-PCL, and 5M-PCL; The alkaline treatment was carried out for 6 h at room temperature. Retrieved from [Link]

  • ACS Publications. (2021, March 25). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and polymerization of cyclobutenyl-functionalized polylactide and polycaprolactone: a consecutive ROP/ROMP route towards poly(1,4-butadiene)-g-polyesters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of alkyne-PHBHV (1). Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Royal Society of Chemistry. (n.d.). Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipitation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). [Link]

  • MDPI. (n.d.). Expanding (Bio)Conjugation Strategies: Metal-Free Thiol-Yne Photo-Click Reaction for Immobilization onto PLLA Surfaces. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Decoupling Bioactivity and Processability: RGD Click-Functionalized Coatings for a 3D-Printed PCL Scaffold. Retrieved from [Link]

  • University of Connecticut. (2019, May 14). Development of Nanoparticles with High Drug Loading Capacity and Stability. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 3-Propoxyprop-1-yne for Advanced Synthesis

Abstract: 3-Propoxyprop-1-yne is a versatile and highly valuable terminal alkyne in the synthetic chemist's toolkit. Its propoxy group provides moderate steric bulk and influences solubility, while the terminal alkyne mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Propoxyprop-1-yne is a versatile and highly valuable terminal alkyne in the synthetic chemist's toolkit. Its propoxy group provides moderate steric bulk and influences solubility, while the terminal alkyne moiety serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of three principal derivatization pathways—Sonogashira coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and acid-catalyzed hydration. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust, reproducible, and scalable outcomes. Each protocol is structured as a self-validating system, complete with expected results and troubleshooting insights, grounded in authoritative scientific principles.

Introduction: The Synthetic Utility of 3-Propoxyprop-1-yne

3-Propoxyprop-1-yne (IUPAC Name: 1-prop-2-ynoxypropane) is a C6 organic building block featuring a terminal alkyne. This functional group is the cornerstone of its reactivity, enabling its participation in a wide array of powerful synthetic transformations. The presence of the ether linkage and propyl chain imparts specific physicochemical properties that can be advantageous in multi-step syntheses, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] This guide details the theory and practical application of key derivatization strategies to leverage the synthetic potential of this reagent.

Compound Properties: 3-Propoxyprop-1-yne
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
CAS Number 53135-64-1
Appearance Liquid
Primary Reactive Site Terminal Alkyne (C≡C-H)

Data sourced from PubChem CID 104416.[2]

Critical Safety & Handling

Before commencing any protocol, it is imperative to understand the hazards associated with 3-propoxyprop-1-yne. Adherence to standard laboratory safety procedures is mandatory.

GHS Hazard Identification: [2]

  • Flammability: Highly flammable liquid and vapor (H225). Keep away from heat, sparks, open flames, and hot surfaces.

  • Skin Irritation: Causes skin irritation (H315). Wear protective gloves.

  • Eye Irritation: Causes serious eye irritation (H319). Wear eye and face protection.

  • Respiratory Irritation: May cause respiratory irritation (H335). Use only outdoors or in a well-ventilated area.

Handling Precautions:

  • Always handle 3-propoxyprop-1-yne within a certified chemical fume hood.

  • Ensure all glassware is oven-dried and reactions involving organometallic catalysts are conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation and side reactions.

  • Consult the Safety Data Sheet (SDS) for comprehensive disposal and emergency procedures.

Derivatization Pathway I: Sonogashira Cross-Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex, with a copper(I) salt acting as a crucial co-catalyst.[3][4] Its reliability and tolerance for a wide range of functional groups make it indispensable in drug discovery for creating complex scaffolds.[1][5]

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles.[3]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl/vinyl halide (R-X) bond.

  • Copper Cycle: The terminal alkyne is deprotonated by the amine base, and the resulting acetylide reacts with the Cu(I) salt to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the acetylide group to the palladium complex. This is often the rate-determining step.

  • Reductive Elimination: The final coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The use of a copper co-catalyst is key; it facilitates the reaction at milder conditions, such as room temperature, compared to earlier copper-free methods which required high temperatures.[3]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow reagents Reagents: - 3-Propoxyprop-1-yne - Aryl Halide (e.g., Iodobenzene) - Pd Catalyst (e.g., Pd(PPh₃)₄) - CuI (Co-catalyst) - Base (e.g., Et₃N) - Solvent (e.g., THF) setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Stir at RT (Monitor by TLC/GC-MS) setup->reaction Add reagents workup Aqueous Workup - Filter solids - Extract with organic solvent reaction->workup Reaction complete purify Purification (Column Chromatography) workup->purify Crude product product Final Product: 1-(3-propoxyprop-1-yn-1-yl)benzene purify->product Purified product

Caption: Workflow for Sonogashira coupling of 3-propoxyprop-1-yne.

Protocol: Synthesis of 1-(3-propoxyprop-1-yn-1-yl)benzene

This protocol details a representative Sonogashira coupling using iodobenzene as the coupling partner.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Iodobenzene204.01204 mg1.01.0
3-Propoxyprop-1-yne98.14118 mg1.21.2
Pd(PPh₃)₄1155.5629 mg0.0250.025
Copper(I) Iodide (CuI)190.455 mg0.0250.025
Triethylamine (Et₃N)101.195 mL-Solvent/Base
Tetrahydrofuran (THF)72.115 mL-Solvent

Procedure:

  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (29 mg) and CuI (5 mg).

  • Seal the flask, and evacuate and backfill with dry nitrogen three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

  • Add iodobenzene (204 mg, 1.0 mmol) followed by 3-propoxyprop-1-yne (118 mg, 1.2 mmol) via syringe.

  • Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the ammonium salts and catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation & Troubleshooting:

IssueProbable CauseRecommended Solution
Low or No YieldInactive catalyst (oxidized Pd or Cu).Ensure rigorous inert atmosphere technique. Use fresh, high-purity catalysts.
Glaser HomocouplingPresence of oxygen.Degas solvents thoroughly before use. Maintain a positive pressure of inert gas.
Slow ReactionPoor quality of amine base.Use freshly distilled triethylamine over CaH₂.

Derivatization Pathway II: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K. B. Sharpless, "Click Chemistry" describes reactions that are high-yielding, stereospecific, and simple to perform under benign conditions.[6] The Cu(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is the quintessential click reaction.[6][7] It offers a robust method for linking molecular fragments, with applications spanning bioconjugation to materials science.

Mechanistic Rationale

The CuAAC reaction proceeds at a vastly accelerated rate (10⁷ to 10⁸ times faster) compared to the uncatalyzed thermal cycloaddition.[6] The active Cu(I) catalyst is central to the mechanism. It coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide. This intermediate then reacts with the organic azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and protonates to yield the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst. The active Cu(I) species is often generated in situ from a Cu(II) salt (like CuSO₄) using a mild reducing agent, such as sodium ascorbate.[6][8]

Experimental Workflow: CuAAC

CuAAC_Workflow reagents Reagents: - 3-Propoxyprop-1-yne - Organic Azide (e.g., Benzyl Azide) - CuSO₄·5H₂O - Sodium Ascorbate - Solvent (e.g., t-BuOH/H₂O) setup Reaction Setup (Aqueous Conditions) reagents->setup reaction Stir at RT (Monitor by TLC/LC-MS) setup->reaction Add reagents workup Aqueous Workup - Dilute with water - Extract with organic solvent reaction->workup Reaction complete purify Purification (Crystallization or Chromatography) workup->purify Crude product product Final Product: 1-benzyl-4-(propoxymethyl)-1H-1,2,3-triazole purify->product Purified product

Caption: Workflow for CuAAC "Click" reaction of 3-propoxyprop-1-yne.

Protocol: Synthesis of 1-benzyl-4-(propoxymethyl)-1H-1,2,3-triazole

This protocol uses benzyl azide as a model coupling partner.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Benzyl Azide133.15133 mg1.01.0
3-Propoxyprop-1-yne98.14108 mg1.11.1
CuSO₄·5H₂O249.682.5 mg0.010.01
Sodium Ascorbate198.1110 mg0.050.05
t-Butanol / H₂O-10 mL-1:1 Solvent

Procedure:

  • In a 25 mL round-bottom flask, dissolve benzyl azide (133 mg, 1.0 mmol) and 3-propoxyprop-1-yne (108 mg, 1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (10 mg, 0.05 mmol) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (2.5 mg, 0.01 mmol) in water (1 mL).

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change is often observed.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-12 hours. Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: The resulting triazole is often pure enough for subsequent steps. If necessary, purify by flash chromatography on silica gel or by recrystallization.

Self-Validation & Troubleshooting:

IssueProbable CauseRecommended Solution
Reaction StallsOxidation of Cu(I) to inactive Cu(II).Prepare the sodium ascorbate solution fresh and add it just before the copper catalyst. Ensure the ascorbate is in slight excess.
No ReactionPoor quality of reagents.Use pure, well-characterized starting materials. Benzyl azide should be handled with care.
Difficult WorkupEmulsion formation.Add a small amount of brine during extraction to help break up emulsions.

Derivatization Pathway III: Acid-Catalyzed Hydration

The hydration of an alkyne is a classic transformation that converts the triple bond into a carbonyl group. For terminal alkynes like 3-propoxyprop-1-yne, this reaction follows Markovnikov's rule, where the oxygen atom adds to the more substituted carbon of the alkyne.[9][10] The reaction requires a strong acid and is typically catalyzed by a mercury(II) salt, such as HgSO₄.[10][11]

Mechanistic Rationale

The reaction is initiated by the electrophilic addition of Hg²⁺ to the alkyne, forming a vinyl cation intermediate. Water acts as a nucleophile, attacking the more substituted carbon, consistent with Markovnikov's rule.[9] After deprotonation, an organomercury enol is formed. This enol is the key intermediate; it is unstable and rapidly rearranges to the more thermodynamically stable keto form through a process called keto-enol tautomerization.[10][12] This tautomerization is catalyzed by the acid present in the medium. The final product is a ketone.

Experimental Workflow: Hydration

Hydration_Workflow reagents Reagents: - 3-Propoxyprop-1-yne - H₂O / H₂SO₄ - HgSO₄ (Catalyst) setup Reaction Setup (Aqueous Acid) reagents->setup reaction Heat Gently (e.g., 60 °C) (Monitor by GC-MS) setup->reaction Combine reagents workup Quench & Workup - Neutralize acid - Extract with ether reaction->workup Reaction complete purify Purification (Distillation or Chromatography) workup->purify Crude product product Final Product: 1-propoxypropan-2-one purify->product Purified product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Propoxyprop-1-yne

Welcome to the technical support guide for the purification of 3-Propoxyprop-1-yne. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Propoxyprop-1-yne. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during the purification of this versatile terminal alkyne, moving beyond simple protocols to explain the underlying scientific principles of each step. Our goal is to empower you with the knowledge to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Propoxyprop-1-yne?

Understanding the potential impurities is the first step toward effective purification. Given that 3-Propoxyprop-1-yne is typically synthesized via a Williamson ether synthesis, the impurity profile is directly related to the starting materials and potential side reactions.[1][2][3]

  • Unreacted Starting Materials:

    • Propargyl Alcohol: A common starting material, its high polarity and boiling point (114-115 °C) make it a frequent contaminant.

    • 1-Halopropane (e.g., 1-Bromopropane or 1-Iodopropane): The alkylating agent used in the synthesis. Its volatility can cause it to co-distill with the product if not removed.

  • Solvent Residues: Depending on the reaction conditions, solvents like DMF, DMSO, or THF may be present.

  • Byproducts of Side Reactions:

    • Allenyl Propyl Ether (1-Propoxypropa-1,2-diene): This isomer can form via rearrangement, especially under basic conditions.

    • Dipropargyl Ether: Can form if the propargyl alcohol starting material reacts with the propargyl halide.

    • Elimination Products (e.g., Propene): The alkoxide base can induce E2 elimination on the alkyl halide, particularly if it's secondary or tertiary, or if sterically hindered.[4][5]

Troubleshooting and Purification Protocols

This section provides a structured approach to diagnosing and solving purity issues. We will cover the most effective purification techniques, their underlying principles, and step-by-step protocols.

Initial Assessment and Method Selection

The first step in any purification workflow is to analyze the crude material. A small sample should be analyzed by GC-MS to identify volatile impurities and by ¹H NMR to understand the overall impurity profile. This analysis will guide your choice of purification method.

G cluster_start Analysis cluster_purification Purification Method Selection cluster_end Verification Crude Crude Product Distill Fractional Distillation Crude->Distill Volatile Impurities? (e.g., Alkyl Halide) Chrom Flash Chromatography Crude->Chrom Non-Volatile / Polar Impurities? (e.g., Propargyl Alcohol) Wash Aqueous Wash / Extraction Crude->Wash Ionic / Water-Soluble Impurities? Pure Pure 3-Propoxyprop-1-yne Distill->Pure Chrom->Pure Wash->Distill Then Distill Wash->Chrom Then Chromatograph G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Product TLC 1. Select Solvent System (TLC) Pack 2. Pack Silica Column TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of 3-Propoxyprop-1-yne

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-propoxyprop-1-yne. This guide provides in-depth technical assistance, troubleshooting advice, and fre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-propoxyprop-1-yne. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reactivity of this versatile terminal alkyne. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.

Introduction: The Significance of Solvent Choice

3-Propoxyprop-1-yne is a valuable building block in organic synthesis, prized for its terminal alkyne functionality which allows for a variety of coupling and functionalization reactions. However, the success and efficiency of these transformations are profoundly influenced by the choice of solvent. The solvent does not merely act as a passive medium for dissolving reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states, thereby affecting reaction rates, yields, and even the product distribution. This guide will delve into the solvent effects on three key reactions of 3-propoxyprop-1-yne: the Sonogashira coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and acid-catalyzed hydration.

Frequently Asked Questions (FAQs)

Q1: How does the propoxy group in 3-propoxyprop-1-yne influence its solubility?

A1: The propoxy group, being a short alkyl ether, imparts a degree of polarity to the molecule while retaining significant nonpolar character. This amphiphilic nature means 3-propoxyprop-1-yne is generally soluble in a wide range of common organic solvents, from nonpolar solvents like toluene and hexanes to polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and N,N-dimethylformamide (DMF), and even to some extent in polar protic solvents like alcohols. However, its solubility in water is limited. When selecting a solvent, always consider the solubility of all reaction components, including catalysts and other reagents, to maintain a homogeneous reaction mixture, which is crucial for optimal reactivity.

Q2: Can the ether linkage in 3-propoxyprop-1-yne be cleaved under certain reaction conditions?

A2: Yes, the ether linkage is susceptible to cleavage under strong acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions.[1][2][3][4] This is a critical consideration in reactions such as acid-catalyzed hydration. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the adjacent carbon. To avoid this unwanted side reaction, it is advisable to use milder acidic conditions or alternative, non-acidic hydration methods where possible.

Q3: Are there any specific safety precautions I should take when working with 3-propoxyprop-1-yne?

A3: 3-Propoxyprop-1-yne is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It can cause skin and eye irritation, so appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. As with all terminal alkynes, there is a potential for the formation of explosive metal acetylides, especially with certain heavy metals. Always handle with care and follow standard laboratory safety procedures.

Troubleshooting Guides

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[5] However, researchers can encounter several issues.

Problem 1: Low or no yield of the desired coupled product.

  • Possible Cause 1: Poor solubility of reactants or catalyst.

    • Solution: Ensure all components are soluble in the chosen solvent system. A mixture of solvents, such as THF/triethylamine, can often improve solubility. For particularly insoluble substrates, a more polar aprotic solvent like DMF might be necessary. However, be aware that DMF can be difficult to remove during workup.

  • Possible Cause 2: Catalyst deactivation.

    • Solution: The palladium(0) catalyst is sensitive to oxygen.[5] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly degassed.

  • Possible Cause 3: Insufficiently reactive aryl halide.

    • Solution: The reactivity of the halide partner follows the trend I > Br > Cl. If using an aryl bromide or chloride, higher temperatures and a more robust catalyst system (e.g., using a more electron-rich phosphine ligand) may be required.

Problem 2: Significant formation of alkyne homocoupling (Glaser coupling) product.

  • Possible Cause: Presence of oxygen.

    • Solution: As mentioned, rigorous exclusion of oxygen is critical. Degas all solvents and reagents thoroughly before use and maintain a positive pressure of an inert gas throughout the reaction. The presence of oxygen facilitates the oxidative homocoupling of the copper acetylide intermediate.[5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, a cornerstone of "click chemistry," is prized for its efficiency and orthogonality.[6][7][8] However, challenges can still arise.

Problem 1: The reaction is slow or incomplete.

  • Possible Cause 1: Insufficient Cu(I) catalyst.

    • Solution: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state.[9] It is common practice to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. Ensure an adequate amount of the reducing agent is present.

  • Possible Cause 2: Poor solvent choice for biological macromolecules.

    • Solution: When working with biomolecules, aqueous buffers are typically used. However, the biomolecule may aggregate or fold in a way that sequesters the alkyne functionality. The addition of a co-solvent like DMSO or t-butanol can help to solubilize the reactants and disrupt aggregation.

  • Possible Cause 3: Catalyst inhibition.

    • Solution: Certain functional groups on your azide partner or in the reaction medium can coordinate to the copper catalyst and inhibit its activity. The use of a copper-coordinating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can protect the catalyst and enhance the reaction rate.[10]

Problem 2: Degradation of starting materials or product.

  • Possible Cause: Presence of reactive oxygen species (ROS).

    • Solution: The combination of a copper catalyst and a reducing agent can generate ROS, which may damage sensitive substrates, particularly biomolecules. Using a stabilizing ligand for the copper can mitigate this issue.[9]

Acid-Catalyzed Hydration

The hydration of 3-propoxyprop-1-yne yields a ketone, but the reaction can be complicated by side reactions.

Problem 1: Low yield of the desired ketone and formation of byproducts.

  • Possible Cause: Ether cleavage.

    • Solution: As discussed in the FAQs, strong acids can cleave the propoxy ether linkage. Use the mildest acidic conditions that still promote the hydration reaction. Alternatively, consider a mercury-catalyzed hydration, which can often be performed under less acidic conditions, or other non-acidic hydration methods.

  • Possible Cause 2: Polymerization of the alkyne.

    • Solution: Strong acids can also induce polymerization of the alkyne. Using a lower reaction temperature and shorter reaction times can help to minimize this side reaction.

Experimental Protocols & Data

Solvent Effects on Sonogashira Coupling of 3-Propoxyprop-1-yne

The choice of solvent can significantly impact the yield of the Sonogashira coupling. Below is a general protocol and a table illustrating typical solvent effects.

Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).

  • Add the chosen degassed solvent (5 mL) and degassed triethylamine (2.0 mmol).

  • Add 3-propoxyprop-1-yne (1.2 mmol) via syringe.

  • Stir the reaction mixture at the desired temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Illustrative Solvent Effects on the Sonogashira Coupling of 3-Propoxyprop-1-yne with 4-Iodoanisole

SolventTemperature (°C)Time (h)Yield (%)Observations
THF25685Good solubility, clean reaction.
Toluene50878Higher temperature needed for comparable rate.
DMF25492Faster reaction, but DMF removal can be difficult.
Acetonitrile401270Slower reaction rate.

Note: These are illustrative yields and can vary based on specific substrates and reaction conditions.

Solvent Effects on CuAAC Reaction of 3-Propoxyprop-1-yne

The CuAAC reaction is often performed in aqueous media, but the choice of co-solvent can influence the reaction rate and yield.

Protocol: General Procedure for CuAAC Reaction

  • In a vial, dissolve the azide (1.0 mmol) and 3-propoxyprop-1-yne (1.1 mmol) in the chosen solvent system (5 mL).

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol).

  • Add an aqueous solution of CuSO₄·5H₂O (0.1 mmol).

  • Stir the reaction vigorously at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Table 2: Illustrative Solvent Effects on the CuAAC Reaction of 3-Propoxyprop-1-yne with Benzyl Azide

Solvent SystemTemperature (°C)Time (h)Yield (%)Observations
H₂O/t-BuOH (1:1)25295Homogeneous solution, fast reaction.
H₂O/DMSO (1:1)251.598Excellent solubility, slightly faster rate.
H₂O25660Heterogeneous mixture, slower reaction.
THF25875Slower than aqueous systems.

Note: These are illustrative yields and can vary based on specific substrates and reaction conditions.

Visualizing Workflows and Mechanisms

Sonogashira Coupling Troubleshooting Logic

Sonogashira_Troubleshooting start Low/No Yield check_solubility Check Solubility of All Components start->check_solubility change_solvent Change Solvent/Co-solvent (e.g., THF, DMF) check_solubility->change_solvent Insoluble check_atmosphere Verify Inert Atmosphere check_solubility->check_atmosphere Soluble change_solvent->check_atmosphere degas_reagents Degas Solvents & Reagents check_atmosphere->degas_reagents Oxygen Leak? check_halide Assess Halide Reactivity (I > Br > Cl) check_atmosphere->check_halide Inert OK degas_reagents->check_halide increase_temp_ligand Increase Temperature/ Change Ligand check_halide->increase_temp_ligand Using Br or Cl homocoupling Homocoupling Observed? check_halide->homocoupling Using I increase_temp_ligand->homocoupling improve_degassing Improve Degassing Protocol homocoupling->improve_degassing Yes success Successful Coupling homocoupling->success No improve_degassing->success

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

CuAAC Reaction Optimization Pathway

CuAAC_Optimization start Slow/Incomplete CuAAC check_catalyst check_catalyst start->check_catalyst check_solvent check_solvent check_catalyst->check_solvent Still Slow optimized Optimized Reaction check_catalyst->optimized Rate Improves check_ligand check_ligand check_solvent->check_ligand Still Slow check_solvent->optimized Rate Improves check_ligand->optimized Improved Rate

Caption: Decision pathway for optimizing a slow CuAAC reaction.

References

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. [Link]

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. [Link]

  • Bioclone Inc. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. [Link]

  • Wikipedia. (2024). Click chemistry. [Link]

  • Organic Reactions. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Lallana, E., Riguera, R., & Fernández-Megía, E. (2011). Click chemistry for drug delivery nanosystems. Pharmaceutical Research, 28(10), 2216-30. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 3-Propoxyprop-1-yne vs. Alternative Terminal Alkynes

Executive Summary In the landscape of bio-orthogonal chemistry and organic synthesis, terminal alkynes are ubiquitous "handles." However, the choice of the specific alkyne moiety often defaults to Propargyl Alcohol (for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of bio-orthogonal chemistry and organic synthesis, terminal alkynes are ubiquitous "handles." However, the choice of the specific alkyne moiety often defaults to Propargyl Alcohol (for hydrophilicity) or simple aliphatic alkynes like 1-Hexyne (for lipophilicity).

3-Propoxyprop-1-yne represents a "Goldilocks" zone for researchers requiring a non-polar, stable, yet highly reactive click-chemistry probe. Unlike propargyl alcohol, it lacks the nucleophilic hydroxyl group that can interfere with downstream functionalization. Unlike propargyl methyl ether (which is highly volatile, bp ~61°C), the propyl variant offers improved handling characteristics (bp ~100–105°C est.) while maintaining the electronic activation characteristic of propargylic ethers.

This guide analyzes the physicochemical and kinetic advantages of 3-Propoxyprop-1-yne over its common competitors.

Physicochemical Profile & Stability

The structural distinction of 3-Propoxyprop-1-yne lies in the ether oxygen at the propargylic position. This atom exerts a critical inductive effect (


) that influences both physical properties and reactivity.
Comparative Data Table
Feature3-Propoxyprop-1-yne Propargyl Alcohol Propargyl Methyl Ether 1-Hexyne
Structure




MW ( g/mol ) 98.1456.0670.0982.14
Boiling Point ~100–105°C (Est.)114°C61–62°C71°C
LogP (Lipophilicity) ~1.6 (Mod.[1] Lipophilic)-0.38 (Hydrophilic)0.453.3 (Highly Lipophilic)
Electronic Effect

-withdrawing (Activation)

-withdrawing + H-bond donor

-withdrawing
Inductively donating (Deactivation)
Primary Hazard Peroxide formationToxicity / Skin absorptionVolatility / FlammabilityFlammability

Key Insight: 3-Propoxyprop-1-yne offers a lipophilic profile similar to aliphatic chains (facilitating cell permeability) but retains the "propargylic activation" of the ether linkage, which is absent in 1-Hexyne.

Reactivity Analysis: The "Ether Effect" in CuAAC

The primary application of this molecule is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Experimental data indicates that propargylic ethers react faster than their alkyl counterparts.

Mechanism of Rate Enhancement

The rate-determining step in many CuAAC catalytic cycles is the formation of the Copper(I)-acetylide species.

  • Acidity: The oxygen atom in 3-Propoxyprop-1-yne withdraws electron density from the propargylic carbon.

  • Inductive Relay: This withdrawal extends to the terminal alkyne C-H bond, lowering its pKa (increasing acidity).

  • Metallation: The lowered pKa facilitates faster deprotonation and copper insertion compared to 1-Hexyne, where the alkyl chain exerts a mild electron-donating effect (destabilizing the anionic intermediate).

Visualization: Reactivity Hierarchy & Mechanism

Reactivity Figure 1: Relative CuAAC Reactivity & Electronic Effects PropEther 3-Propoxyprop-1-yne (Fastest) Inductive Oxygen Inductive Effect (-I) Acidity ↑ PropEther->Inductive Contains Propargylic O PropAlc Propargyl Alcohol (Fast, but chelates Cu) PropAlc->Inductive Contains Propargylic O Alkyl 1-Hexyne (Slowest) CuAcetylide Cu-Acetylide Formation (Rate Limiting Step) Alkyl->CuAcetylide No Activation Inductive->CuAcetylide Accelerates CuAcetylide->PropEther Rapid Conversion

Figure 1: Propargylic ethers demonstrate superior kinetics due to electronic activation of the alkyne proton, avoiding the chelation issues sometimes seen with free hydroxyls in propargyl alcohol.

Experimental Protocols

A. Synthesis: Williamson Ether Strategy

Objective: Synthesize 3-Propoxyprop-1-yne from Propargyl Bromide. Note: This protocol avoids the use of neat Propargyl Bromide (shock sensitive) by using toluene solutions.

Reagents:

  • n-Propanol (1.2 equiv)

  • Sodium Hydride (NaH, 60% in oil, 1.5 equiv)

  • Propargyl Bromide (80% wt in toluene, 1.0 equiv)

  • Solvent: Anhydrous THF or DMF (

    
     to RT)
    

Step-by-Step Protocol:

  • Activation: Suspend NaH in anhydrous THF under Argon at

    
    .
    
  • Alkoxide Formation: Add n-Propanol dropwise. Evolution of

    
     gas will be vigorous. Stir for 30 min until gas evolution ceases.
    
  • Alkylation: Add Propargyl Bromide solution dropwise via syringe pump (control exotherm).

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Cool to

    
     and carefully add saturated 
    
    
    
    .
  • Extraction: Extract with Diethyl Ether (

    
    ). Wash combined organics with water and brine.
    
  • Purification: Distillation at ambient pressure (collect fraction ~100–105°C).

Self-Validating QC System:

  • IR Check: Monitor the disappearance of the broad -OH stretch (

    
    ) from n-propanol.
    
  • NMR Validation:

    • 
       ppm (Doublet, 
      
      
      
      Hz, 2H): Propargylic
      
      
      .
    • 
       ppm (Triplet, 
      
      
      
      Hz, 1H): Terminal Alkyne proton.
    • Diagnostic: If the triplet at 2.4 ppm is missing, the alkyne has degraded or rearranged to an allene.

B. Bioconjugation (Click Reaction)

Standard Conditions:

  • Alkyne: 3-Propoxyprop-1-yne (1.0 equiv)

  • Azide: Target Molecule-Azide (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/Water (1:1)

Safety & Handling (The "Hidden" Variables)

While 3-Propoxyprop-1-yne is safer than propargyl alcohol (lower toxicity) and methyl propargyl ether (lower volatility), it introduces specific hazards that must be managed.

  • Peroxide Formation: Like all ethers, the methylene group adjacent to the oxygen is susceptible to autoxidation.

    • Protocol: Test with starch-iodide paper before distillation. If positive, treat with ferrous sulfate.

  • Shock Sensitivity (Precursors): Propargyl bromide is a high-energy compound. Never distill neat propargyl bromide to dryness. Always use the toluene solution.

  • Allergic Reaction: Propargylic ethers can be skin sensitizers. Double-gloving (Nitrile) is recommended.

References

  • PubChem. (2025).[1][2][3] 3-Propoxyprop-1-yne Compound Summary. National Center for Biotechnology Information. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (Confirming reactivity trends of propargylic ethers). [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[4] (General mechanism grounding). [Link]

  • RSC Advances. (2014). Reactivity of propargyl ethers in cycloadditions.[5] (Comparative kinetics). [Link]

Sources

Comparative

A Comparative Guide for Synthetic Chemists: 3-Propoxyprop-1-yne vs. Propargyl Alcohol

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is a critical decision that profoundly influences the efficiency, yield, and overall success of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. The propargyl moiety, a cornerstone in organic synthesis, is frequently introduced using either propargyl alcohol or a protected derivative. This guide provides an in-depth technical comparison of two such reagents: the readily available propargyl alcohol and its O-protected counterpart, 3-propoxyprop-1-yne. We will delve into the strategic considerations for their use, supported by mechanistic insights and representative experimental protocols, to empower you to make the most informed choice for your specific application.

At a Glance: A Tale of Two Alkynes

Propargyl alcohol is the simplest stable alcohol containing a terminal alkyne, offering two reactive sites: the hydroxyl group and the acidic terminal proton.[] This bifunctionality is both a strength and a weakness. While it allows for diverse derivatization, the acidic proton (pKa ≈ 13.6) and the nucleophilic hydroxyl group can lead to undesired side reactions in certain contexts, particularly in the presence of strong bases or organometallic reagents.[]

3-Propoxyprop-1-yne, a simple ether of propargyl alcohol, represents a strategic modification to circumvent these challenges. By "capping" the hydroxyl group with a propyl ether, its nucleophilicity and the acidity of the adjacent methylene protons are masked, allowing the alkyne to participate in reactions without interference from the alcohol functionality.

FeaturePropargyl Alcohol3-Propoxyprop-1-yne
Formula C₃H₄OC₆H₁₀O
Molar Mass 56.06 g/mol 98.14 g/mol
Key Functional Groups Terminal Alkyne, Primary AlcoholTerminal Alkyne, Ether
pKa (Alkyne Proton) ~25~25
pKa (Hydroxyl Proton) ~13.6[]N/A
Primary Advantage Commercially available, inexpensive, bifunctional.Masks hydroxyl reactivity, preventing side reactions.
Primary Disadvantage Acidic hydroxyl proton can interfere with base-sensitive reactions.Requires an additional synthesis step and a subsequent deprotection step.
Common Applications Building block for heterocycles, click chemistry, Sonogashira coupling, corrosion inhibitor.[2][3][4]Used when the hydroxyl group would interfere with the desired transformation.

The Strategic Decision: To Protect or Not to Protect?

The choice between propargyl alcohol and 3-propoxyprop-1-yne hinges on the specific reaction conditions and the other functional groups present in the molecule.

When to Use Propargyl Alcohol:

The unprotected alcohol is the reagent of choice when the reaction conditions are compatible with a free hydroxyl group. This is often the case in:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This powerful ligation reaction is typically performed under mild, often aqueous, conditions that are tolerant of the hydroxyl group.[5][6]

  • Certain Palladium-Catalyzed Couplings: In some Sonogashira couplings, the free hydroxyl group is tolerated, particularly with less basic conditions.[7]

  • When the Hydroxyl Group is Desired for Subsequent Transformations: If the synthetic plan involves modification of the hydroxyl group immediately after the alkyne reaction, using the unprotected form is more step-economical.

When to Opt for 3-Propoxyprop-1-yne (or other O-protected derivatives):

Protection of the hydroxyl group is a prudent, and often necessary, strategy when:

  • Using Strong Bases: Reactions involving strong bases, such as organolithium reagents or sodium hydride, would deprotonate the hydroxyl group of propargyl alcohol, leading to consumption of the base and potential side reactions.

  • Grignard and other Organometallic Reactions: The acidic proton of the hydroxyl group will quench Grignard reagents and other sensitive organometallics.

  • Preventing Intramolecular Reactions: The hydroxyl group can act as a nucleophile and participate in undesired intramolecular cyclizations or other reactions.

  • Enhancing Solubility: The introduction of an alkyl group can increase the solubility of the molecule in nonpolar organic solvents.

Synthesis and Deprotection of 3-Propoxyprop-1-yne

A key consideration in using a protected reagent is the ease of its synthesis and subsequent deprotection.

Synthesis via Williamson Ether Synthesis

3-Propoxyprop-1-yne is readily prepared from propargyl alcohol and a propyl halide via the classic Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces the halide.[8]

Williamson_Ether_Synthesis Propargyl_Alcohol Propargyl Alcohol Alkoxide Propargyl Alkoxide Propargyl_Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Propyl_Halide Propyl Halide (e.g., n-PrBr) Propoxypropyne 3-Propoxyprop-1-yne Propyl_Halide->Propoxypropyne Alkoxide->Propoxypropyne SN2 Attack

Caption: Williamson Ether Synthesis of 3-Propoxyprop-1-yne.

Experimental Protocol: Synthesis of 3-Propoxyprop-1-yne

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add propargyl alcohol (1.0 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to afford 3-propoxyprop-1-yne.

Deprotection: Cleavage of the Propyl Ether

The propyl ether can be cleaved to regenerate the parent alcohol using strong Lewis acids, most commonly boron tribromide (BBr₃).[9][10] The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide.

Ether_Cleavage Propoxypropyne 3-Propoxyprop-1-yne Lewis_Adduct Lewis Acid-Base Adduct Propoxypropyne->Lewis_Adduct BBr3 BBr3 BBr3->Lewis_Adduct Coordination Propargyl_Alcohol Propargyl Alcohol Lewis_Adduct->Propargyl_Alcohol Nucleophilic Attack & Workup

Sources

Validation

Guide to Assessing the Purity of Synthesized 3-Propoxyprop-1-yne

Executive Summary 3-Propoxyprop-1-yne (Propargyl propyl ether) is a fundamental "click chemistry" synthon used to introduce alkyne functionality into polymers, dendrimers, and drug delivery systems. While commercially av...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Propoxyprop-1-yne (Propargyl propyl ether) is a fundamental "click chemistry" synthon used to introduce alkyne functionality into polymers, dendrimers, and drug delivery systems. While commercially available, laboratory synthesis via Williamson etherification remains common due to the high cost of reagent-grade material.

The Critical Challenge: Standard purity assessments (GC-MS/FID) often fail to detect the most detrimental impurity: the allene isomer . Under the basic conditions of synthesis, the terminal alkyne can isomerize to a propa-1,2-dienyl ether. This allene is "click-inert," leading to stoichiometric imbalances and failed bioconjugations.

This guide compares Gas Chromatography (GC-FID) against Quantitative NMR (qNMR) , establishing qNMR as the superior method for absolute purity determination in high-stakes research applications.

Part 1: The Impurity Landscape

To assess purity, one must first understand the specific contaminants generated during the synthesis of 3-Propoxyprop-1-yne (


).
The "Silent" Killer: Allene Isomerization

The synthesis typically involves reacting propanol with propargyl bromide using a base (NaH or NaOH).

  • Mechanism: The base can deprotonate the propargylic position (adjacent to the oxygen and alkyne), leading to a resonance-stabilized anion that repotonates to form the allene.

  • Consequence: The allene (

    
    ) does not participate in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition). If your purity assay counts the allene as "product" (common in low-res GC), your click reaction will stall.
    
Residual Electrophiles
  • Propargyl Bromide: A potent alkylating agent and lachrymator. In pharmaceutical applications, this must be controlled to ppm levels due to genotoxicity concerns.

Solvents & Water
  • Hygroscopic solvents (THF, DMF) and water are invisible to FID detectors but significantly impact the weight-based potency of the material.

Part 2: Method Comparison

Method A: Gas Chromatography (GC-FID)

The Industry Workhorse GC-FID is excellent for detecting volatile organic impurities (like unreacted propanol) but suffers from thermal instability issues with alkynes.

  • Pros: High sensitivity for trace organic impurities; excellent resolution of starting materials.

  • Cons:

    • Thermal Rearrangement: High injector port temperatures (

      
      ) can induce in situ isomerization of the alkyne to the allene, creating false impurity profiles.
      
    • Blind Spots: Cannot detect water or inorganic salts (e.g., NaBr).

    • Response Factors: Requires calibration curves for absolute accuracy; "Area %" is often misleading.

Method B: Quantitative H NMR (qNMR)

The Gold Standard qNMR provides an absolute purity value by comparing the molar ratio of the analyte to a certified internal standard. It is non-destructive and performed at room temperature, preserving the labile alkyne.

  • Pros:

    • Absolute Purity: Accounts for water, solvents, and inorganics implicitly.

    • Structural Fidelity: Distinctly resolves the alkyne triplet (~2.4 ppm) from the allene multiplet (~5.2 ppm).

    • No Calibration Curve: Requires only a single internal standard.

  • Cons: Lower sensitivity (LOD ~0.1%) compared to GC (LOD ~ppm range).

Comparative Data Summary
FeatureGC-FID (Area %)qNMR (Weight %)
Primary Output Relative purity of volatilesAbsolute mass purity
Allene Detection Risk of thermal artifactAccurate, distinct signals
Water/Salt Detection Invisible Detected (Water) / Accounted for (Mass)
Sample Prep Time 30 mins (dilution)15 mins (weighing)
Suitability Routine process monitoringFinal Product Certification

Part 3: Experimental Protocols

Protocol 1: The Gold Standard qNMR Assay

Objective: Determine absolute purity (wt%) and quantify the allene impurity.

Reagents:

  • Analyte: Synthesized 3-Propoxyprop-1-yne (~20 mg).

  • Internal Standard (IS): Dimethyl sulfone (DMSO

    
    ).
    
    • Why? It presents a clean singlet at 3.0 ppm (

      
      ), falling in the "silent region" between the alkyne triplet (2.4 ppm) and the ether methylene (4.1 ppm). It is non-hygroscopic and stable.
      
  • Solvent:

    
     (99.8% D).
    

Workflow:

  • Weighing: Into a GC vial, precisely weigh ~20 mg of the analyte (

    
    ) and ~10 mg of Dimethyl sulfone (
    
    
    
    ) using a microbalance (readability 0.01 mg). Record weights to 4 decimal places.
  • Dissolution: Add 0.7 mL

    
     and vortex until fully dissolved. Transfer to an NMR tube.
    
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60 seconds  (Critical: Alkynes have long 
      
      
      
      relaxation times. Short delays lead to under-integration).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet at 3.0 ppm (Set value to equivalent protons, e.g., 6H).

    • Integrate the alkyne triplet at ~2.4 ppm (1H).

    • Check for allene multiplets at 5.1–5.4 ppm.

Calculation:



  • 
    : Integral area[1]
    
  • 
    : Number of protons (IS=6, Alkyne=1)
    
  • 
    : Molecular weight (IS=94.13, Alkyne=98.14)
    
  • 
    : Purity (decimal)[2]
    
Protocol 2: GC-FID for Trace Impurity Profiling

Objective: Detect unreacted propargyl bromide and propanol.

Instrument Parameters:

  • Column: DB-5 or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Inlet: Split mode (50:1), 200°C (Keep lower to minimize isomerization).

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 250°C.

  • Detector: FID at 280°C.

Interpretation:

  • Propanol: ~2-3 min.

  • Propargyl Bromide: ~4-5 min.

  • 3-Propoxyprop-1-yne: ~6-7 min.

  • Note: If a peak appears just after the main product peak, it is likely the thermally generated allene. Confirm with NMR before assuming it is intrinsic to the sample.

Part 4: Visualizing the Logic

Diagram 1: The Isomerization Threat

This diagram illustrates the chemical pathway that degrades purity during synthesis, necessitating specific analytical detection.

Isomerization cluster_0 Analytical Visibility Start Propargyl Ether (Target Product) Intermediate Propargylic Anion (Resonance Stabilized) Start->Intermediate Deprotonation Base Base (NaH/NaOH) Catalyst Base->Intermediate Intermediate->Start Reversible Allene Allene Isomer (Click-Inert Impurity) Intermediate->Allene Reprotonation (Irreversible) Detection Detected by qNMR (Distinct Signal ~5.2ppm) Allene->Detection

Caption: Base-catalyzed isomerization pathway converting the active alkyne into the inert allene impurity.

Diagram 2: Recommended Analytical Workflow

A self-validating decision tree for releasing material for drug development or sensitive applications.

Workflow Crude Crude Synthesis Product TLC Triage: TLC Check (Stain: KMnO4) Crude->TLC GC Method A: GC-FID (Trace Volatiles) TLC->GC Qualitative Pass qNMR Method B: qNMR (Internal Std: DMSO2) Decision Data Integration qNMR->Decision Absolute Purity Data GC->qNMR Profile Clean GC->Decision Solvent/Halide Data Fail REJECT / RE-PURIFY (Distillation) Decision->Fail Allene Detected OR Low Purity Pass RELEASE (>98% wt/wt) Decision->Pass No Allene + High Purity Fail->Crude Reprocess

Caption: Integrated analytical workflow prioritizing qNMR for final release criteria.

References

  • T. J. D. Jørgensen et al. , "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay," Journal of Medicinal Chemistry, 2014.

  • Sigma-Aldrich , "NMR Chemical Shifts of Common Impurities," Technical Guides.

  • Organic Chemistry Portal , "Williamson Ether Synthesis: Mechanisms and Side Reactions."

  • Emery Pharma , "A Guide to Quantitative NMR (qNMR) vs Chromatography," 2024.

Sources

Comparative

A Comparative Guide to the Reaction Kinetics of 3-Propoxyprop-1-yne

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-Propoxyprop-1-yne 3-Propoxyprop-1-yne belongs to the versatile class of propargyl ethers, which are crucial building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Propoxyprop-1-yne

3-Propoxyprop-1-yne belongs to the versatile class of propargyl ethers, which are crucial building blocks in organic synthesis.[1] The propargyl group, a three-carbon unit with a terminal alkyne, is a highly adaptable moiety that opens up numerous synthetic pathways for creating more complex molecules.[2] The presence of the ether linkage in 3-propoxyprop-1-yne introduces unique electronic and steric properties that are anticipated to modulate the reactivity of the alkyne, making it a subject of interest in medicinal chemistry and materials science. Propargyl alcohols and their derivatives are known to be highly reactive intermediates for the synthesis of various heterocycles through cycloaddition and cycloisomerization reactions.[3]

Comparative Kinetics: 3-Propoxyprop-1-yne vs. Alternative Alkynes

The reactivity of a terminal alkyne is largely governed by the substituent at the propargylic position. In 3-propoxyprop-1-yne, the propoxy group (-OCH₂CH₂CH₃) is expected to influence reaction rates through inductive and steric effects. We will compare its anticipated kinetic behavior to two common terminal alkynes: 1-hexyne (an alkyl-substituted alkyne) and phenylacetylene (an aryl-substituted alkyne).

Electronic Effects of the Propoxy Group:

The oxygen atom in the propoxy group is electron-withdrawing through induction, which can influence the acidity of the terminal proton and the electron density of the triple bond. This can affect the rates of various reactions:

  • Deprotonation: The increased acidity of the terminal proton should lead to faster deprotonation rates compared to 1-hexyne, facilitating reactions like the Sonogashira coupling.

  • Electrophilic Additions: The electron-withdrawing nature of the propoxy group may slightly decrease the nucleophilicity of the alkyne, potentially slowing down electrophilic addition reactions compared to 1-hexyne.[4]

Steric Effects:

The propoxy group is bulkier than the hydrogen atom in acetylene or the methyl group in propyne, which can influence the approach of reagents to the reactive site. This steric hindrance may lead to slower reaction rates in sterically demanding transformations.

Below is a table summarizing the anticipated relative reaction rates for key alkyne reactions.

Reaction Type3-Propoxyprop-1-yne (Predicted)1-Hexyne (Alkyl)Phenylacetylene (Aryl)Rationale for Prediction
Sonogashira Coupling FasterSlowerSimilarThe electron-withdrawing propoxy group increases the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate.[5]
Azide-Alkyne Cycloaddition (CuAAC) SimilarSimilarSlowerThe reaction is generally tolerant of a wide range of functional groups. Phenylacetylene can sometimes exhibit slightly slower rates due to electronic effects.[6]
Acid-Catalyzed Hydration SlowerFasterFasterThe electron-withdrawing propoxy group can destabilize the vinyl cation intermediate, slowing the reaction. Phenylacetylene is activated by the phenyl group.[7]
Diels-Alder Cycloaddition SimilarSimilarFasterAlkynes are generally weak dienophiles. The electronic nature of the substituent can influence the rate, with electron-withdrawing groups sometimes accelerating the reaction.[8]

Experimental Protocols for Kinetic Studies

To validate the predicted kinetic behavior of 3-propoxyprop-1-yne, rigorous experimental studies are necessary. The following are detailed protocols for monitoring the kinetics of alkyne reactions using common analytical techniques.

This protocol allows for the real-time monitoring of the consumption of 3-propoxyprop-1-yne and the formation of the coupled product.

Materials:

  • 3-Propoxyprop-1-yne

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • In a glovebox, prepare a stock solution of the palladium catalyst, CuI, and the internal standard in the deuterated solvent.

  • To an NMR tube, add 3-propoxyprop-1-yne, the aryl halide, and the amine base.

  • Add a precise volume of the stock solution to the NMR tube to initiate the reaction.

  • Immediately place the NMR tube in a pre-heated NMR spectrometer.[9]

  • Acquire a series of ¹H NMR spectra at fixed time intervals.[10]

  • Integrate the signals corresponding to the starting materials and the product relative to the internal standard.

  • Plot the concentration of the reactants and products as a function of time to determine the reaction rate and order.[11]

Data Analysis: The reaction progress can be monitored by observing the disappearance of the acetylenic proton of 3-propoxyprop-1-yne and the appearance of new aromatic and propargylic signals of the product.

This method is particularly useful for monitoring the disappearance of the azide and alkyne functional groups, which have distinct IR stretching frequencies.

Materials:

  • 3-Propoxyprop-1-yne

  • Organic azide (e.g., benzyl azide)

  • Copper(I) catalyst (e.g., copper(I) bromide)

  • Ligand (e.g., TBTA)

  • Solvent (e.g., THF)

  • in situ IR probe

Procedure:

  • Set up a reaction vessel equipped with an in situ IR probe and a temperature controller.[12]

  • Charge the vessel with 3-propoxyprop-1-yne, the organic azide, the ligand, and the solvent.

  • Initiate the reaction by adding the copper(I) catalyst.

  • Record the IR spectrum at regular time intervals.[13]

  • Monitor the decrease in the intensity of the azide stretch (~2100 cm⁻¹) and the alkyne C-H stretch (~3300 cm⁻¹).[14]

  • Convert the absorbance data to concentration using a pre-established calibration curve.

  • Plot concentration versus time to determine the kinetic parameters.

This protocol is suitable for reactions that are slower and require separation of the components before analysis.

Materials:

  • 3-Propoxyprop-1-yne

  • Sulfuric acid

  • Mercury(II) sulfate

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Internal standard (e.g., dodecane)

Procedure:

  • Set up a temperature-controlled reaction vessel.

  • Add 3-propoxyprop-1-yne, water, and the internal standard to the vessel.

  • Initiate the reaction by adding the sulfuric acid and mercury(II) sulfate catalyst.[7]

  • At specific time points, withdraw an aliquot of the reaction mixture and quench it with a saturated sodium bicarbonate solution.

  • Extract the organic components with diethyl ether.

  • Analyze the organic extract by GC-MS to determine the relative concentrations of the starting material and the ketone product.[15][16]

  • Plot the concentration data against time to obtain the reaction rate.

Visualizing Reaction Mechanisms and Workflows

Visual representations are crucial for understanding complex chemical processes. The following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a general experimental workflow for kinetic analysis.

Sonogashira_Coupling cluster_catalytic_cycle Palladium Catalytic Cycle cluster_copper_cycle Copper Co-catalyst Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Ar-Pd(II)-C≡C-R Oxidative_Addition->Transmetalation R-C≡C-Cu Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-C≡C-R Coupled_Product Coupled_Product Reductive_Elimination->Coupled_Product CuX CuX Acetylide_Formation R-C≡C-Cu CuX->Acetylide_Formation R-C≡C-H, Base Acetylide_Formation->Transmetalation 3-Propoxyprop-1-yne 3-Propoxyprop-1-yne 3-Propoxyprop-1-yne->Acetylide_Formation Aryl_Halide Aryl_Halide Aryl_Halide->Oxidative_Addition

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Kinetic_Analysis_Workflow Start Start Reaction_Setup Set up reaction with reactants and catalyst Start->Reaction_Setup Initiate_Reaction Initiate reaction (e.g., add final reagent or heat) Reaction_Setup->Initiate_Reaction Data_Acquisition Acquire data at time intervals (NMR, IR, or GC-MS) Initiate_Reaction->Data_Acquisition Data_Processing Process raw data (integration, peak fitting) Data_Acquisition->Data_Processing Concentration_Calculation Calculate concentration vs. time Data_Processing->Concentration_Calculation Kinetic_Modeling Fit data to rate law to determine rate constant Concentration_Calculation->Kinetic_Modeling End End Kinetic_Modeling->End

Caption: General workflow for a chemical kinetics experiment.

Conclusion

While direct experimental kinetic data for 3-propoxyprop-1-yne remains to be extensively published, a strong predictive framework can be established based on the principles of physical organic chemistry and the known reactivity of related compounds. The presence of the propoxy group is anticipated to have a discernible influence on reaction rates, particularly in reactions sensitive to electronic effects at the terminal alkyne. The provided experimental protocols offer a robust starting point for researchers to quantitatively investigate these predictions and further elucidate the chemical behavior of this versatile building block. Such studies are essential for the rational design of synthetic routes and the development of new chemical entities in the pharmaceutical and materials science industries.

References

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

  • Pandey, A. R., et al. (2023). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Molecules. [Link]

  • Bovonsombat, P., & Sophanpanichkul, P. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances. [Link]

  • Diels-Alder reaction. In Wikipedia. [Link]

  • O'Hair, R. A. J. (2006). Reaction kinetics by mass spectrometry (in the gas phase and in solution). Chemical Communications. [Link]

  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. (2020). Organic Process Research & Development. [Link]

  • Ashenhurst, J. (2013). Hydration and Oxymercuration of Alkynes. Master Organic Chemistry. [Link]

  • Monitoring Kinetics by NMR. (2022). University of Wisconsin-Madison. [Link]

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. (2009). Molecules. [Link]

  • Reactions of Alkynes - Addition of HX and X₂. (2024). Chemistry LibreTexts. [Link]

  • Hydration of Alkynes. (2024). Chemistry LibreTexts. [Link]

  • Regiochemical variation in the electrophilic addition of HBr to 1-phenylprop-1-yne. (2003). Organic & Biomolecular Chemistry. [Link]

  • Reaction Monitoring & Kinetics. Iowa State University. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Semantic Scholar. [Link]

  • Gas Chromatography - Mass Spectrometry. University of Texas at Austin. [Link]

  • In situ IR reaction kinetic profiles. ResearchGate. [Link]

  • Scheme 6 Comparison of the two terminal alkyne cyclotrimerisation... ResearchGate. [Link]

  • Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). (2003). The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). MDPI. [Link]

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. (2009). ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. (2013). Inorganica Chimica Acta. [Link]

  • Synthesis of glycidyl propargyl ether. (2008). Russian Journal of General Chemistry. [Link]

  • Acid Catalyzed Hydration of Alkynes with Practice Problems. Chemistry Steps. [Link]

  • Kinetics / reaction monitoring. Northwestern University. [Link]

  • The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis. (2021). Chemical Reviews. [Link]

  • Hydration of Alkynes. OpenStax. [Link]

  • Alkyne Reactivity. Michigan State University. [Link]

  • Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. (2019). Journal of Chromatography A. [Link]

  • Rate Determination of Azide Click Reactions onto Alkyne Polymer Brush Scaffolds: A Comparison of Conventional and Catalyst-Free Cycloadditions for Tunable Surface Modification. (2012). Langmuir. [Link]

  • Kinetic Profiling by NMR. University of St Andrews. [Link]

  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. (2020). Catalysts. [Link]

  • Reactions of Alkynes. (2014). Master Organic Chemistry. [Link]

  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). Hiden Analytical. [Link]

  • Kinetic NMR Experiments. University of Maryland. [Link]

  • Lec15 - IR Spectra of Alkynes and Nitriles. (2021). YouTube. [Link]

  • Hydration of Alkynes. Organic Chemistry Tutor. [Link]

  • Nickel Catalyzed Cycloaddition Reactions: Alkyne Cyclotrimerizations and Reductive Vinylidene Transfer Reactions. (2021). Purdue University Graduate School. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Sustainable Chemistry & Engineering. [Link]

  • Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies. (2021). Analytical Methods. [Link]

  • An Introduction to Gas Chromatography Mass Spectrometry. University of Bristol. [Link]

  • Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. (2022). Catalysts. [Link]

Sources

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